3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXRHKUORHQHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660189 | |
| Record name | [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-09-5 | |
| Record name | [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, a versatile building block in modern medicinal chemistry. We delve into its chemical and physical properties, provide a detailed, plausible synthetic route, and explore its reactivity, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide highlights the significance of this compound in drug discovery, underscored by the importance of the structural motifs it helps create. This document is intended to be a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug development, offering both theoretical insights and practical, actionable protocols.
Introduction
This compound, with the CAS number 874289-09-5, is a substituted phenylboronic acid that has garnered interest in the field of medicinal chemistry.[1][2] Its unique structure, featuring a fluorine atom and a pyrrolidine-1-carbonyl group ortho to the boronic acid moiety, imparts specific steric and electronic properties that make it a valuable reagent in organic synthesis. The presence of the boronic acid functional group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[3]
The pyrrolidine motif is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[4] The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Consequently, this compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.
This guide will provide a detailed examination of this compound, from its fundamental properties to its practical applications, to empower researchers in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safety in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid | [3] |
| CAS Number | 874289-09-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [1][2] |
| Molecular Weight | 237.04 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 107-109 °C | [5] |
| Boiling Point | 457.7 °C | [5] |
| Flash Point | 230.6 °C | [5] |
| Solubility | Soluble in organic solvents like methanol, DMF, and DMSO. | |
| Storage | Store in a cool, dry place, typically at 2-8 °C. | [5] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis involves a standard amide coupling reaction between 4-carboxy-3-fluorophenylboronic acid and pyrrolidine. This transformation can be effectively mediated by common peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide-based system like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole).
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Amide Coupling with HATU)
This protocol is a general guideline and may require optimization for optimal yield and purity.
Materials:
-
4-Carboxy-3-fluorophenylboronic acid (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-carboxy-3-fluorophenylboronic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Characterization: Predicted NMR Spectra
As experimental NMR data for this specific compound is not publicly available, predicted ¹H and ¹³C NMR spectra are provided below for characterization purposes. These predictions are based on computational algorithms and should be used as a guide for spectral interpretation.[5][6][7][8][9]
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:
-
8.20 (s, 2H, B(OH)₂)
-
7.65 (t, J = 7.8 Hz, 1H, Ar-H)
-
7.40 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H)
-
7.30 (dd, J = 10.5, 1.5 Hz, 1H, Ar-H)
-
3.50 (t, J = 6.6 Hz, 2H, N-CH₂)
-
3.35 (t, J = 6.6 Hz, 2H, N-CH₂)
-
1.90-1.80 (m, 4H, CH₂-CH₂)
Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ:
-
165.0 (C=O)
-
160.5 (d, J = 245 Hz, C-F)
-
135.0 (d, J = 8 Hz, C-H)
-
130.0 (C-B)
-
125.0 (d, J = 3 Hz, C-H)
-
118.0 (d, J = 22 Hz, C-H)
-
49.0 (N-CH₂)
-
46.0 (N-CH₂)
-
26.0 (CH₂)
-
24.0 (CH₂)
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, enabling the construction of biaryl and related structures.[10]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (3-5 mol%), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Significance in Drug Discovery and Medicinal Chemistry
The structural motifs accessible through the use of this compound are of significant interest in drug discovery.
-
Biaryl Scaffolds: The biaryl moiety is a common feature in many approved drugs and clinical candidates. It provides a rigid scaffold that can effectively position functional groups for optimal interaction with biological targets.
-
Fluorine Substitution: The introduction of a fluorine atom can modulate the electronic properties of a molecule, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable interactions.[11]
-
Pyrrolidine Ring: The saturated, non-planar pyrrolidine ring introduces three-dimensionality to a molecule, which can improve its solubility, reduce its planarity (often associated with toxicity), and provide vectors for further functionalization.[4] The amide linkage also provides a hydrogen bond acceptor.
The combination of these features makes this compound a valuable tool for generating compound libraries for high-throughput screening and for the rational design of targeted therapeutics.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for medicinal chemists and synthetic organic chemists. Its well-defined physicochemical properties, coupled with its reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, make it an invaluable tool for the synthesis of complex, biologically relevant molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in the laboratory and accelerating the discovery of new therapeutic agents.
References
- 1. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 2. (S)-4-(3-Fluoro-1-pyrrolidinyl)phenylboronic Acid | C10H13BFNO2 | CID 131483120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum [chemicalbook.com]
- 5. Visualizer loader [nmrdb.org]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CASPRE [caspre.ca]
- 10. researchgate.net [researchgate.net]
- 11. sites.pitt.edu [sites.pitt.edu]
A Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS: 874289-09-5): A Key Building Block for Modern Drug Discovery
Section 1: Introduction and Strategic Overview
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, identified by its CAS number 874289-09-5, has emerged as a particularly valuable reagent. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the molecule's properties, strategic importance, and practical application. We will delve into its core utility in carbon-carbon bond formation, explain the rationale behind its structural design, and provide field-proven protocols for its effective use. The unique combination of a reactive boronic acid moiety, a modulating fluorine atom, and a three-dimensional pyrrolidine scaffold makes this compound a powerful tool for accessing novel chemical space and developing next-generation pharmaceuticals.
Section 2: Physicochemical and Structural Properties
A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 874289-09-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [2][4] |
| Molecular Weight | 237.04 g/mol | [2][4] |
| Melting Point | 107-109 °C | [4] |
| Boiling Point | 457.7 °C | [4] |
| Flash Point | 230.6 °C | [4] |
| Appearance | Off-white to white solid | |
| Storage | 2-8 °C, under inert atmosphere | [2][4] |
Chemical Structure:
Section 3: The Strategic Importance in Medicinal Chemistry
The utility of this molecule is not accidental; it is a product of deliberate design, where each functional group serves a distinct and synergistic purpose in the context of drug discovery.
-
The Boronic Acid Moiety: This functional group is the molecule's primary reactive center, serving as the organoboron component in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] Its stability, low toxicity, and versatile reactivity make it an ideal handle for constructing bi-aryl or heteroaryl-aryl structures, which are common motifs in biologically active compounds.[5]
-
The Fluorine Substituent: The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry.[7] Fluorine's high electronegativity can significantly alter the local electronic environment, influencing the acidity of the boronic acid and the molecule's overall pharmacokinetic profile (e.g., metabolic stability, lipophilicity, and cell permeability). Furthermore, it can form crucial hydrogen bonds or other non-covalent interactions within a protein's active site, enhancing binding affinity and selectivity.[7]
-
The Pyrrolidine-1-carbonyl Group: The pyrrolidine ring is a saturated heterocycle, often referred to as a "privileged scaffold" in drug design.[8] Its non-planar, three-dimensional structure is a critical feature that allows for a more effective exploration of the pharmacophore space compared to flat aromatic systems.[8] This can lead to improved potency and selectivity. The amide linkage also provides a vector for potential hydrogen bonding interactions, further anchoring a potential drug candidate to its biological target. The incorporation of such scaffolds has been instrumental in the development of treatments for a range of diseases, from infectious agents to cancer.[8][9]
Section 4: Synthesis & Manufacturing Principles
While specific manufacturing protocols are proprietary, the synthesis of arylboronic acids like the topic compound generally follows established organometallic pathways. A common and robust method involves the borylation of an arylmetal intermediate.
Representative Synthetic Workflow: The synthesis typically begins with a suitably substituted dihalo-aromatic precursor. Through a halogen-metal exchange reaction, usually with an organolithium reagent like n-butyllithium at low temperatures to prevent side reactions, an aryllithium species is generated. This highly reactive intermediate is then trapped with a borate ester, such as trimethyl borate. The final step involves acidic hydrolysis to yield the desired phenylboronic acid.
Caption: Generalized synthetic route to the target boronic acid.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The halogen-metal exchange and borylation steps are performed at cryogenic temperatures to control the high reactivity of the organolithium intermediate, preventing unwanted side reactions and ensuring high regioselectivity.
-
Reagent Choice: n-Butyllithium is a strong base and nucleophile, ideal for efficient halogen-metal exchange. Trimethyl borate is an effective electrophile for trapping the resulting aryllithium species.
Section 5: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.
5.1: Mechanistic Deep Dive
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where our boronic acid participates. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (the 3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
5.2: Field-Proven Experimental Protocol
This protocol is a self-validating, representative procedure for a Suzuki-Miyaura coupling.
Objective: To couple this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the this compound, the aryl bromide, and the base.
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture. The choice of catalyst can be critical; Pd(PPh₃)₄ is a robust, general-purpose catalyst, while others may be needed for more challenging substrates.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final bi-aryl product.
Section 6: Handling, Storage, and Safety
Adherence to proper safety protocols is essential when working with any chemical reagent.
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
(Hazard information is based on data for structurally similar compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier).[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10] If handling large quantities or generating dust, use respiratory protection.[10][11]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, refrigeration at 2-8°C is recommended.[2][4] The compound should be stored under an inert atmosphere (e.g., Argon) as boronic acids can be susceptible to degradation.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[10]
-
Eye Contact: Flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if possible.[10]
-
Inhalation: Move the person to fresh air.[10]
-
In all cases of exposure, seek medical attention if irritation or other symptoms persist.[10]
-
Section 7: Conclusion
This compound is more than just a chemical reagent; it is a sophisticated building block engineered for the demands of modern drug discovery. Its trifecta of a reactive boronic acid handle, a modulating fluorine atom, and a space-exploring pyrrolidine ring provides medicinal chemists with a powerful tool to synthesize complex, three-dimensional molecules with enhanced potential for biological activity. By understanding its properties, mechanism of action, and proper handling, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.
Section 8: References
-
Benchchem. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1. --INVALID-LINK--
-
National Center for Biotechnology Information. (S)-4-(3-Fluoro-1-pyrrolidinyl)phenylboronic Acid - PubChem. --INVALID-LINK--
-
SynQuest Laboratories, Inc. 3-Fluoro-4-(piperidin-1- ylcarbonyl)benzeneboronic acid Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. Pyrrolidine Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. Phenylboronic acid Safety Data Sheet. --INVALID-LINK--
-
CymitQuimica. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid. --INVALID-LINK--
-
Xi'an Kono Chem Co., Ltd. This compound. --INVALID-LINK--
-
Sigma-Aldrich. 4-(Diphenylamino)phenylboronic acid Safety Data Sheet. --INVALID-LINK--
-
Pharmaffiliates. This compound. --INVALID-LINK--
-
VSNCHEM. VB10622 this compound. --INVALID-LINK--
-
PubMed. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. --INVALID-LINK--
-
Fisher Scientific. Phenylboronic acid Safety Data Sheet. --INVALID-LINK--
-
PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. --INVALID-LINK--
-
Chemcd. This compound(874289-09-5). --INVALID-LINK--
-
PubMed Central (PMC). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. --INVALID-LINK--
-
MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. --INVALID-LINK--
-
YouTube. Suzuki cross-coupling reaction. --INVALID-LINK--
-
Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. --INVALID-LINK--
-
HKUST Research Portal. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant. --INVALID-LINK--
-
PubMed. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines.... --INVALID-LINK--
References
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound(874289-09-5 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]
- 4. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a synthetically versatile molecule of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a boronic acid, a fluorine atom, and a pyrrolidine-1-carbonyl group—on a central phenyl ring imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and reactivity, with a focus on its application in Suzuki-Miyaura cross-coupling reactions and its potential as a building block for novel therapeutics. While experimental crystallographic and detailed spectroscopic data for this specific molecule are not publicly available, this guide synthesizes information from commercially available data and analogous structures to provide a robust understanding of its molecular characteristics.
Introduction: A Molecule of Growing Importance
This compound (CAS No: 874289-09-5) has emerged as a valuable building block in organic synthesis.[1][2] The presence of a boronic acid group facilitates its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. The strategic placement of a fluorine atom and a pyrrolidine-1-carbonyl moiety significantly influences the molecule's reactivity, solubility, and biological activity. This guide will delve into the intricacies of its molecular architecture to provide researchers with the foundational knowledge required for its effective application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and designing reaction conditions.
| Property | Value | Reference |
| CAS Number | 874289-09-5 | [1] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [1] |
| Molecular Weight | 237.04 g/mol | [1] |
| Melting Point | 107-109 °C | [1] |
| Boiling Point | 457.7 °C | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Storage | 2-8 °C | [1] |
Molecular Structure and Conformational Analysis
While a definitive crystal structure of this compound is not publicly available, we can infer key structural features based on fundamental principles of organic chemistry and data from related compounds.
The central feature is a benzene ring substituted at the 1, 3, and 4 positions. The boronic acid group [-B(OH)₂] is a trigonal planar moiety that can engage in various intermolecular interactions, including hydrogen bonding. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect on the phenyl ring. The pyrrolidine-1-carbonyl group introduces both steric bulk and electronic effects. The amide bond within this group can exhibit rotational isomerism, which may influence the overall conformation of the molecule.
Diagram: Logical Relationship of Structural Features
Caption: Key structural components and their influence on the molecule's properties.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The pyrrolidine ring protons will likely appear as multiplets in the aliphatic region. The protons of the boronic acid's hydroxyl groups may be broad and their chemical shift dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the amide will appear downfield. The four distinct carbons of the pyrrolidine ring will be present in the aliphatic region.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl stretch (C=O) from the amide group, typically in the range of 1630-1680 cm⁻¹. O-H stretching vibrations from the boronic acid group will be visible as a broad band around 3200-3600 cm⁻¹. C-F and B-O stretches will also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the pyrrolidine ring, the boronic acid group, and other characteristic fragments.
Synthesis Pathway
A plausible synthetic route to this compound, based on established organometallic chemistry, is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.
Diagram: Synthetic Workflow
Caption: A potential synthetic route to the target molecule.
Experimental Protocol (Hypothetical):
-
Amidation: 1-Bromo-2-fluoro-4-iodobenzene is reacted with pyrrolidine in the presence of a suitable catalyst (e.g., a palladium or copper catalyst) and a base to form (4-bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone.
-
Lithium-Halogen Exchange: The resulting aryl bromide is cooled to a low temperature (e.g., -78 °C) and treated with an organolithium reagent such as n-butyllithium to generate an aryllithium intermediate.
-
Borylation: The aryllithium species is then quenched with an electrophilic boron source, typically triisopropyl borate.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final product, this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile building block in organic synthesis.
-
Suzuki-Miyaura Cross-Coupling: This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures. The fluorine and amide functionalities can be leveraged to tune the electronic properties and steric environment of the resulting molecules, which is particularly valuable in the synthesis of complex organic materials and pharmaceutical intermediates.[2]
-
Medicinal Chemistry: Boronic acids are a well-established class of enzyme inhibitors, with several FDA-approved drugs containing this moiety. The pyrrolidine ring is also a common scaffold in many biologically active compounds. Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates. The fluorine atom can enhance binding affinity and improve metabolic stability.[2]
Conclusion
This compound is a molecule with significant potential for advancing organic synthesis and drug discovery. While a complete experimental structural elucidation is not yet publicly available, this guide provides a comprehensive overview of its known properties and predicted characteristics. A deeper understanding of its molecular structure and reactivity will undoubtedly facilitate its broader application in the development of novel materials and therapeutics.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
Introduction
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a key building block in modern medicinal chemistry. Its unique structural features—a fluorinated phenyl ring, a boronic acid moiety, and a pyrrolidine-1-carbonyl group—make it a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous biologically active compounds and FDA-approved drugs.[3][4] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing novel therapeutics.[1][2]
The fluorine substituent significantly influences the molecule's electronic properties and metabolic stability, while the boronic acid group is a versatile functional handle, most notably for Suzuki-Miyaura cross-coupling reactions.[5][6][7] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, essential for constructing the molecular frameworks of many pharmaceutical agents.[8][9] This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.
Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of this compound can be approached through a logical retrosynthetic pathway. The target molecule can be disconnected at the amide bond and the carbon-boron bond.
Caption: Retrosynthetic analysis of the target molecule.
A practical forward synthesis involves two key transformations:
-
Amide Formation: Coupling of a suitable carboxylic acid precursor with pyrrolidine.
-
Borylation: Introduction of the boronic acid moiety onto the aromatic ring.
Based on commercially available starting materials and robust reaction methodologies, a preferred route starts from 3-chloro-4-fluorobenzoic acid. This approach involves nucleophilic aromatic substitution, amidation, and a final metal-halogen exchange followed by borylation.
Experimental Protocols
Part 1: Synthesis of 4-(Pyrrolidin-1-yl)-3-fluorobenzoic acid
This initial step involves the formation of the key amide precursor.
Reaction Scheme:
Caption: Synthesis of the carboxylic acid intermediate.
Step-by-Step Protocol:
-
To a solution of 3-chloro-4-fluorobenzoic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent (e.g., DMSO or NMP), add potassium carbonate (2.5 equivalents).
-
Add pyrrolidine (2 equivalents) to the reaction mixture.
-
Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford 4-(pyrrolidin-1-yl)-3-fluorobenzoic acid.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent is chosen to facilitate the nucleophilic aromatic substitution by solubilizing the reactants and allowing for the necessary high reaction temperature.
-
Base: Potassium carbonate acts as a base to deprotonate the carboxylic acid and to scavenge the HCl generated during the reaction.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich aromatic ring.
Part 2: Synthesis of (4-(Pyrrolidin-1-yl)-3-fluorophenyl)(pyrrolidin-1-yl)methanone
This step involves the amidation of the previously synthesized carboxylic acid.
Reaction Scheme:
Caption: Amidation to form the pyrrolidine carbonyl group.
Step-by-Step Protocol:
-
Dissolve 4-(pyrrolidin-1-yl)-3-fluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a peptide coupling agent such as HATU (1.1 equivalents) or a combination of HOBt (1.1 equivalents) and EDC (1.1 equivalents).
-
Add a non-nucleophilic base, typically DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add pyrrolidine (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
Coupling Agents: Peptide coupling reagents like HATU or HOBt/EDC are used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine (pyrrolidine) to form the amide bond under mild conditions.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction without interfering with the desired amidation.
Part 3: Synthesis of this compound
The final step is the introduction of the boronic acid functionality. A common method is through a lithium-halogen exchange followed by quenching with a borate ester.[10]
Reaction Scheme:
Caption: Final borylation step.
Step-by-Step Protocol:
-
Dissolve the starting material, 1-bromo-2-fluoro-4-(pyrrolidine-1-carbonyl)benzene (1 equivalent), in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound.
Causality Behind Experimental Choices:
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.
-
Low Temperature: The lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic. Low temperatures (-78 °C) are necessary to control the reactivity and prevent side reactions, such as ortho-metalation.
-
Borate Ester: Triisopropyl borate is a common reagent for borylation. The resulting boronate ester is then hydrolyzed to the boronic acid during the acidic workup.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 3-Chloro-4-fluorobenzoic acid | Pyrrolidine, K2CO3 | 4-(Pyrrolidin-1-yl)-3-fluorobenzoic acid | 80-90% |
| 2 | 4-(Pyrrolidin-1-yl)-3-fluorobenzoic acid | Pyrrolidine, HATU, DIPEA | (4-(Pyrrolidin-1-yl)-3-fluorophenyl)(pyrrolidin-1-yl)methanone | 75-85% |
| 3 | 1-Bromo-2-fluoro-4-(pyrrolidine-1-carbonyl)benzene | n-BuLi, Triisopropyl borate | This compound | 60-75% |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The presented route, starting from 3-chloro-4-fluorobenzoic acid, offers a reliable and scalable method for obtaining this valuable building block. The strategic use of nucleophilic aromatic substitution, robust amidation chemistry, and low-temperature organometallic transformations ensures high yields and purity of the final product. Mastery of these techniques is essential for researchers and scientists engaged in the synthesis of novel chemical entities for drug discovery and development. The availability of this and similar substituted phenylboronic acids is critical for the continued application of powerful synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction in the creation of new medicines.[8][11]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 11. youtube.com [youtube.com]
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid physical properties
An In-Depth Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a specialized arylboronic acid that has emerged as a significant building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure—featuring a boronic acid, a fluoro group, and a pyrrolidine amide—provides a powerful tool for researchers to construct complex molecular architectures with precision. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of crucial carbon-carbon bonds.
The strategic placement of a fluorine atom and a pyrrolidinylcarbonyl group on the phenyl ring imparts distinct properties that are highly sought after in drug discovery. Fluorine substitution is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Concurrently, the amide linkage to the pyrrolidine ring influences solubility, steric profile, and potential hydrogen bonding interactions. This guide offers a comprehensive overview of the core physical properties, reactivity, and handling of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.
Core Physical and Chemical Properties
The fundamental properties of a reagent are critical for experimental design, dictating choices in solvents, reaction conditions, and purification strategies. The key physical and chemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 874289-09-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [1] |
| Molecular Weight | 237.04 g/mol | [3][4] |
| Melting Point | 107-109 °C | [4] |
| Boiling Point | 457.7 °C (Predicted) | [4] |
| Appearance | Off-white to white solid | Inferred from typical boronic acids |
| Purity | Typically ≥97% | [5][6] |
| Storage Temperature | 2-8 °C | [4] |
Structural Elucidation and Molecular Geometry
The compound's structure is central to its reactivity. The phenylboronic acid provides the reactive site for cross-coupling, while the substituents modulate its electronic and steric nature.
Caption: 2D structure of this compound.
Solubility and Stability Profile
Solubility: While specific quantitative solubility data is not broadly published, inferences can be drawn from related structures. Phenylboronic acids exhibit varied solubility. The presence of the polar pyrrolidinylcarbonyl group likely enhances solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) compared to unsubstituted phenylboronic acid.[7][8] It is expected to have moderate to low solubility in nonpolar solvents like hexanes and very low solubility in water.
Stability and Storage: Boronic acids are known to be sensitive to air and moisture, which can lead to decomposition or the formation of boroxines (cyclic anhydrides). The product is chemically stable under standard ambient conditions (room temperature) but should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity.[9][10] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[4]
Key Applications in Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its reliability in forming C(sp²)–C(sp²) bonds.[11][12]
Mechanism and Causality: The reaction involves the coupling of an organoboron compound (the phenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The fluoro and amide substituents on the boronic acid play crucial roles:
-
Fluorine: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the phenyl ring, potentially affecting the rate and efficiency of the transmetalation step in the catalytic cycle.[11][12]
-
Pyrrolidinylcarbonyl Group: This bulky amide group introduces significant steric hindrance, which can influence the regioselectivity of the coupling.[7] It also modifies the compound's solubility, allowing for a broader choice of reaction solvents.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage Protocols
Working with any chemical reagent requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, guidelines can be established from the SDS of structurally similar compounds like phenylboronic acid and other substituted arylboronic acids.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[9][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[13]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[9][10]
Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][14]
-
Avoid dust formation.[10]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][13]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
If on Skin: Wash off immediately with plenty of soap and water.[13][14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[14]
-
If Swallowed: Rinse mouth with water. Call a poison control center or doctor if you feel unwell.[10][13]
Storage:
-
It is recommended to store under an inert atmosphere (e.g., argon) to prevent degradation.[10]
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, generalized workflow for using an arylboronic acid in a cross-coupling reaction. Note: This is a representative procedure. Reaction conditions, including catalyst, base, solvent, and temperature, must be optimized for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents).
-
Add the aryl halide (Ar-X, 1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., a mixture of Toluene and Water, 4:1) via syringe. The choice of solvent is critical and depends on the solubility of the reactants.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion
This compound stands out as a highly functionalized and valuable reagent for synthetic chemists. Its physical properties—moderate stability, predictable reactivity, and tailored solubility—make it a reliable component in the synthesis of complex molecules. The strategic incorporation of fluorine and an amide moiety provides a sophisticated tool for modulating the pharmacokinetic and pharmacodynamic properties of target compounds, cementing its role in the advanced stages of drug discovery and development. A thorough understanding of its physical properties and handling requirements is paramount to leveraging its full synthetic potential.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 5. This compound ,98% - Amerigo Scientific [amerigoscientific.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. keyorganics.net [keyorganics.net]
IUPAC name for (3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid
An In-Depth Technical Guide to (3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Abstract
(3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS No: 874289-09-5) is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science industries.[1][2] Its unique trifunctional architecture, comprising a boronic acid moiety, a fluorine substituent, and a pyrrolidinyl-amide group, makes it an exceptionally versatile reagent. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic strategy, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss the strategic importance of its structural components in the context of modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.
Compound Identification and Physicochemical Properties
The formal IUPAC name for the topic compound is (3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid . It is a specialized arylboronic acid derivative valued for its role as a coupling partner in the synthesis of complex organic molecules.[3] The key physicochemical data are summarized below.
| Property | Value | Source |
| IUPAC Name | (3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid | Internal |
| CAS Number | 874289-09-5 | [1][2][4] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [2] |
| Molecular Weight | 237.04 g/mol | [2] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Intended Use | For laboratory research purposes only | [4] |
Strategic Importance in Chemical Synthesis
The value of this reagent is derived from the specific contribution of each of its functional components:
-
Boronic Acid Group: This moiety is the reactive handle for the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for constructing carbon-carbon bonds.[5][6]
-
Fluorine Substituent: The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring. In medicinal chemistry, strategic fluorination is a common tactic to enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups, thereby improving a drug candidate's pharmacokinetic profile.[3]
-
Pyrrolidine-1-carbonyl Group: The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs.[7] Its inclusion in this building block allows for the direct incorporation of this valuable motif. The amide linker provides steric and electronic influence and can act as a hydrogen bond acceptor, potentially influencing molecular interactions with biological targets.
Synthesis Pathway: A General Approach
While the specific proprietary synthesis route may vary by manufacturer, a general and chemically sound approach to arylboronic acids involves a palladium-catalyzed borylation of an appropriate aryl halide. This process, known as the Miyaura borylation, provides a direct and efficient route to the boronic acid or its corresponding ester.
The logical workflow for such a synthesis is outlined below.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-FLUORO-4-(PYRROLIDINE-1-CARBONYL)PHENYLBORONIC ACID | VSNCHEM [vsnchem.com]
- 3. nbinno.com [nbinno.com]
- 4. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a specialized boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom, a pyrrolidine-1-carbonyl group, and a boronic acid moiety, confer specific chemical properties that make it a valuable building block in the development of novel therapeutics. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common scaffold in many FDA-approved drugs, highlighting its importance in pharmaceutical sciences.[1][2] This guide provides a comprehensive overview of the compound's molecular characteristics, synthesis, and applications, with a focus on its utility in drug discovery.
Physicochemical Properties and Molecular Characteristics
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.
Molecular Weight and Formula
The molecular formula of this compound is C11H13BFNO3.[3] Its molecular weight is approximately 237.04 g/mol .[3][4] Minor variations in the reported molecular weight, such as 237.03522 g/mol , are due to differences in the calculation of isotopic masses.[5]
Structural Features and Their Implications
The structure of this compound is characterized by three key functional groups attached to a central phenyl ring:
-
Boronic Acid Group (-B(OH)2): This functional group is the cornerstone of the compound's utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The electrophilicity of the boron atom is critical for the transmetalation step in the catalytic cycle.
-
Fluorine Atom (-F): The presence of a fluorine atom at the 3-position significantly influences the electronic properties of the phenyl ring. As a highly electronegative atom, it acts as an inductive electron-withdrawing group. This can modulate the reactivity of the boronic acid and introduce favorable properties in a drug candidate, such as altered metabolic stability and binding affinity.[6]
-
Pyrrolidine-1-carbonyl Group: This bulky amide group at the 4-position introduces both steric and electronic effects. The pyrrolidine ring is a prevalent motif in medicinal chemistry, often contributing to improved solubility and favorable interactions with biological targets.[1][2][7] The amide itself is a moderately electron-withdrawing group.
A summary of the key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 874289-09-5 | [3][5][8][9] |
| Molecular Formula | C11H13BFNO3 | [3][5] |
| Molecular Weight | ~237.04 g/mol | [3][4] |
| Melting Point | 107-109°C | [4] |
| Boiling Point | 457.7°C | [4] |
| Flash Point | 230.6°C | [4] |
| Storage Temperature | 2-8°C | [4] |
| Purity | Typically ≥97% | [9] |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves a multi-step process. While specific proprietary synthesis routes may vary between suppliers, a general retrosynthetic approach can be conceptualized.
Caption: Retrosynthetic analysis of this compound.
The primary application of this compound lies in its reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures prevalent in many drug molecules.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework. Optimization of the catalyst, base, and solvent is often necessary for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C. Monitor the reaction progress by an appropriate technique, such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a highly relevant building block in the design of new therapeutic agents.
Role as a Synthetic Intermediate
Its primary role is as a key intermediate in the synthesis of complex organic molecules. The ability to introduce the substituted phenyl ring into a target molecule via a robust and high-yielding Suzuki coupling is invaluable for medicinal chemists. The pyrrolidine moiety is a common feature in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and central nervous system activity.[2]
Potential for Boron-Containing Drugs
Beyond its use in coupling reactions, the boronic acid functional group itself has emerged as a key pharmacophore in a number of approved drugs. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, a property that has been exploited in the design of enzyme inhibitors.[10] While this specific compound is primarily used as a building block, its inherent boronic acid moiety suggests potential for direct incorporation into boron-based drug candidates.
Conclusion
This compound is a sophisticated and highly useful chemical entity for researchers in organic synthesis and drug discovery. Its well-defined molecular weight and structure, combined with its reactivity in powerful cross-coupling reactions, make it a valuable tool for the construction of novel molecular architectures. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the development of the next generation of therapeutics.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]
- 9. This compound(874289-09-5 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]
- 10. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
Storage and handling of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
An In-depth Technical Guide on the Storage and Handling of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of this compound (CAS No: 874289-09-5). Adherence to these protocols is essential to ensure reagent integrity, experimental reproducibility, and personnel safety.
Compound Profile and Significance
This compound is a specialized organoboron compound. Like other boronic acids, it is a cornerstone in modern organic synthesis, primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The specific arrangement of the fluoro, pyrrolidine, and carbonyl groups on the phenylboronic acid scaffold offers unique electronic and steric properties, making it a valuable reagent for constructing complex molecules in medicinal chemistry. However, the boronic acid functional group, R-B(OH)₂, is inherently sensitive and requires careful management to prevent degradation.[3]
Table 1: Physicochemical Properties
| Property | Data |
| CAS Number | 874289-09-5[4][5][6][7] |
| Molecular Formula | C₁₁H₁₃BFNO₃[4][5] |
| Molecular Weight | 237.04 g/mol [4][5] |
| Appearance | Off-white to white solid |
| Purity | Typically ≥97-98%[6][7][8] |
| Storage Temperature | 2-8°C[4][9] |
The Chemical Basis for Handling Protocols: Understanding Boronic Acid Instability
The stringent protocols for boronic acid handling are rooted in their chemical susceptibility to several degradation pathways. Understanding these mechanisms is crucial for appreciating the causality behind the recommended procedures.
Dehydration to Boroxines
Boronic acids can undergo reversible intermolecular dehydration to form cyclic trimers known as boroxines.[3] While this process is often reversible in the presence of water, the formation of boroxines can lead to inaccurate reagent quantification and inconsistent reactivity in anhydrous reaction systems.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Oxidative Degradation
A more detrimental and irreversible pathway is the oxidation of the carbon-boron bond, which yields the corresponding phenol as a byproduct. This process can be accelerated by exposure to atmospheric oxygen.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, which results in the formation of boric acid and the corresponding arene (3-fluoro-4-(pyrrolidine-1-carbonyl)benzene in this case).[10] The stability against protodeboronation can be influenced by the electronic properties of the substituents on the phenyl ring.[10][11]
Recommended Storage Protocols
To mitigate the degradation pathways described above, long-term storage must be meticulously controlled.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[4][9] | Slows the rate of all potential decomposition reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidative degradation and minimizes exposure to atmospheric moisture, which can facilitate boroxine formation and hydrolysis. |
| Container | Tightly sealed, opaque (amber) vial[12] | Protects from light and prevents ingress of moisture and air. |
| Environment | In a desiccator | Ensures a consistently dry environment, further protecting against moisture-induced degradation.[13] |
Standard Operating Procedure for Handling and Dispensing
All manipulations should be performed with the goal of minimizing exposure to atmospheric air and moisture. The use of a glovebox or Schlenk line techniques is highly recommended.
Step-by-Step Experimental Workflow
-
Preparation: Move the sealed container from the refrigerator to a desiccator at ambient temperature. Allow at least 30 minutes for the container to warm up. This critical step prevents atmospheric moisture from condensing on the cold solid when the vial is opened.
-
Inerting: Transfer the vial into an inert atmosphere glovebox. If a glovebox is unavailable, briefly flush the vial headspace with a gentle stream of argon or nitrogen immediately after opening.
-
Weighing: Using clean, dry equipment, quickly weigh the desired quantity of the reagent onto tared weigh paper or directly into a pre-dried flask.
-
Sealing: Immediately and tightly reseal the main container, ensuring the cap is secure. Purge the headspace with inert gas before final tightening if outside a glovebox.
-
Dissolution: Promptly dissolve the weighed solid in a suitable anhydrous solvent for immediate use in the reaction.
-
Storage Return: Return the main container to the recommended 2-8°C storage.[4][9]
Caption: Standard workflow for the safe and effective handling of the boronic acid.
Safety and Personal Protective Equipment (PPE)
While specific toxicity data for this exact compound is limited, it should be handled with the standard precautions for laboratory chemicals. General safety data for phenylboronic acids indicate they can be harmful if swallowed, inhaled, or in contact with skin.[14][15]
Table 3: Mandatory Personal Protective Equipment
| Protection | Specification | Rationale |
| Engineering | Fume Hood / Ventilated Enclosure | Avoid inhalation of fine dust particles.[13][14] |
| Eye | Safety Goggles with Side-Shields[12][14] | Protects eyes from accidental splashes or airborne particles. |
| Hand | Nitrile or Neoprene Gloves[14][16] | Prevents direct skin contact. Inspect gloves prior to use.[16] |
| Body | Laboratory Coat | Protects skin and clothing from contamination.[12] |
In case of accidental exposure, follow standard first aid procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[15]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[15]
-
Inhalation: Move the individual to fresh air.[13]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[15]
By adhering to this comprehensive guide, researchers can ensure the long-term stability and reactivity of this compound, leading to more reliable and successful synthetic outcomes while maintaining a high standard of laboratory safety.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. This compound(874289-09-5 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]
- 7. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. keyorganics.net [keyorganics.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Chemistry of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, with CAS No. 874289-09-5, is a specialized building block increasingly utilized in medicinal chemistry and drug development.[1][2] Its unique structural features—a fluorinated phenyl ring, a pyrrolidine amide, and a boronic acid moiety—make it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. Boronic acids, in general, are lauded for their versatility and are considered relatively stable, yet they possess inherent reactivity and potential hazards that necessitate careful handling and a thorough understanding of their safety profile.[3]
This guide provides an in-depth technical overview of the safety, handling, and emergency protocols for this compound. In the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar arylboronic acids, general toxicological information on organoboron compounds, and established best practices for laboratory safety. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Section 1: Hazard Identification and Toxicological Profile
A complete toxicological profile for this compound has not been thoroughly investigated.[4] However, based on data from analogous compounds like phenylboronic acid and other substituted arylboronic acids, a presumptive hazard profile can be established. It is crucial to handle this compound as potentially hazardous.
GHS Classification (Anticipated)
The Globally Harmonized System (GHS) classification for similar arylboronic acids typically includes:
-
Serious Eye Irritation: Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]
-
Acute Oral Toxicity: Some boronic acids are classified as harmful if swallowed.[4]
Recent studies have also suggested that some arylboronic acids may be weakly mutagenic in microbial assays, warranting their consideration as potential genotoxic impurities in active pharmaceutical ingredients (APIs).[7]
Toxicological Summary
The toxicity of organoboron compounds can vary widely. While boric acid, the metabolic end-product of many organoboron compounds, has a lethal dose level in humans similar to table salt, high concentrations of boron and its compounds can lead to toxic effects through oral, dermal, or inhalation exposure.[3][8] High-level exposure to boron compounds has been associated with lung irritation, and in some cases, reproductive toxicity.[8][9] The pyrrolidine component of the molecule also warrants caution, as pyrrolidine itself is a corrosive and flammable liquid that is harmful if swallowed or inhaled.[10]
Table 1: Anticipated Hazard Profile and Protective Measures
| Hazard Class | Anticipated Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke in the work area. |
| Skin Corrosion/Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation. | Tight-sealing safety goggles or face shield. |
| Respiratory Irritation | May cause respiratory tract irritation. | Use only in a well-ventilated area or chemical fume hood. |
| Reproductive Toxicity | Boric acid is a known reproductive toxicant.[9][11] | Handle with care, especially for researchers of child-bearing potential. |
Section 2: Safe Handling, Storage, and Disposal
The key to safely handling arylboronic acids lies in preventing exposure and maintaining the compound's stability. These compounds are often sensitive to air and moisture.[12]
Engineering Controls and Personal Protective Equipment (PPE)
A risk-based approach is essential when establishing handling procedures. The primary engineering control for handling powdered this compound is a certified chemical fume hood to minimize inhalation of dust particles.
Workflow for Safe Handling:
Caption: Workflow for handling powdered chemical reagents.
Storage Protocols
Proper storage is critical for maintaining the integrity of this compound and preventing degradation.
-
Temperature: Recommended storage is at 2-8°C (refrigerated).[13]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. Arylboronic acids can be hygroscopic and may degrade upon exposure to moisture.[12][14][15]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[12]
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions or decomposition of the boronic acid moiety.[12]
Disposal
All waste materials, including contaminated consumables and excess reagents, must be treated as hazardous waste. Dispose of contents and container in accordance with local, state, and federal regulations. Place in a clearly labeled, sealed container for collection by environmental health and safety personnel.[16][17]
Section 3: Emergency Procedures
Pre-planning is essential for a safe and effective response to any laboratory emergency.[18] All personnel should be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][19]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[18][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol
The appropriate response depends on the scale and nature of the spill.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Wear PPE: Ensure you are wearing appropriate PPE (double-gloving is recommended).
-
Containment: Cover the spill with a compatible absorbent material like vermiculite or sand.[19] Avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[16][19]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[18]
-
Disposal: Seal and label the waste container for disposal.
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors to contain vapors.[20]
-
Emergency Call: Contact your institution's emergency response team or local emergency services. Provide details on the chemical spilled, the location, and the quantity.[18][20]
-
Do Not Re-enter: Await the arrival of trained emergency responders.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. rcilabscan.com [rcilabscan.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 14. carlroth.com [carlroth.com]
- 15. laballey.com [laballey.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 20. cws.auburn.edu [cws.auburn.edu]
The Phenylboronic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application
Introduction: The Unassuming Power of a Carbon-Boron Bond
In the vast landscape of organic chemistry, few functional groups have risen from relative obscurity to a position of such central importance as the boronic acid, particularly its aryl derivatives. Substituted phenylboronic acids, with their deceptively simple B(OH)₂ moiety appended to a phenyl ring, are now indispensable tools for synthetic chemists across academia and industry. Their stability, versatility, and generally low toxicity have propelled them to the forefront of modern synthetic strategies, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
This technical guide provides an in-depth exploration of the discovery and history of substituted phenylboronic acids, their key synthetic methodologies, and their ever-expanding applications. It is intended for researchers, scientists, and drug development professionals who seek not only to utilize these reagents but also to understand the fundamental principles that govern their reactivity and utility. We will delve into the causality behind experimental choices, the self-validating nature of robust protocols, and the authoritative scientific foundations upon which our current understanding is built.
I. A Historical Odyssey: From Frankland's Precursor to a Nobel Prize
The journey of boronic acids began not with the now-ubiquitous aryl variants, but with their aliphatic cousins. In 1860, Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid, through a two-stage process involving the reaction of diethylzinc with triethyl borate followed by oxidation.[2] However, it was the work of August Michaelis and his student, P. Becker, in 1880 that truly opened the door to the world of arylboronic acids. They achieved the first synthesis of benzeneboronic acid by heating diphenylmercury with boron trichloride in a sealed tube, followed by hydrolysis of the resulting benzeneboronyl dichloride.[1] This seminal work laid the foundation for a class of compounds whose full potential would not be realized for nearly a century.
The mid-20th century saw the development of more practical synthetic routes, most notably the use of Grignard reagents and organolithium compounds with borate esters. These methods, while effective, still presented challenges in terms of functional group tolerance and reaction conditions.
The true renaissance of phenylboronic acids arrived with the advent of palladium-catalyzed cross-coupling reactions. The groundbreaking work of Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s demonstrated the remarkable utility of arylboronic acids in the formation of carbon-carbon bonds with aryl and vinyl halides. This reaction, now famously known as the Suzuki-Miyaura coupling, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. The significance of this work was formally recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis."
II. The Synthetic Arsenal: Crafting Substituted Phenylboronic Acids
The utility of substituted phenylboronic acids is intrinsically linked to the methods available for their synthesis. Over the decades, a diverse array of synthetic strategies has been developed, each with its own advantages and limitations.
A. The Grignard Approach: A Classic Route
One of the most common and enduring methods for the synthesis of phenylboronic acids involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.
Causality of Experimental Choices:
-
Grignard Reagent Formation: The initial step involves the reaction of an aryl halide (bromide or iodide are most common) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The inert atmosphere is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.
-
Reaction with Borate Ester: The Grignard reagent, a potent nucleophile, attacks the electrophilic boron atom of the trialkyl borate. This reaction is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an acid (e.g., HCl or H₂SO₄) to yield the desired phenylboronic acid. The acidic workup also serves to quench any unreacted Grignard reagent.
Experimental Protocol: Synthesis of 4-methylphenylboronic acid
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromotoluene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating and then maintained at reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture at this temperature for 2 hours.
-
Hydrolysis and Workup: Allow the reaction mixture to warm to room temperature and then pour it into a stirred mixture of crushed ice and concentrated HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of hexane and ethyl acetate.
Diagram: Synthesis of Phenylboronic Acid via Grignard Reagent
Caption: General workflow for the synthesis of phenylboronic acids using a Grignard reagent.
B. The Miyaura Borylation: A Palladium-Catalyzed Approach
For substrates that are incompatible with the highly basic and nucleophilic conditions of Grignard or organolithium reagents, the Miyaura borylation reaction offers a powerful alternative. This palladium-catalyzed reaction couples an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the boronic acid.[3]
Causality of Experimental Choices:
-
Catalyst System: The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor such as PdCl₂(dppf). The choice of ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base, typically a weak one like potassium acetate (KOAc), is required. Its role is to facilitate the transmetalation step.
-
Diboron Reagent: B₂pin₂ is widely used due to its stability and the ease of handling and purification of the resulting pinacol boronate esters.
Experimental Protocol: Synthesis of a Phenylboronate Ester via Miyaura Borylation
-
Reaction Setup: In a glovebox, combine the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) in a Schlenk flask.
-
Reaction Execution: Add anhydrous dioxane as the solvent. Seal the flask and heat the mixture at 80 °C for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronate ester can often be purified by column chromatography on silica gel.
Diagram: Catalytic Cycle of Miyaura Borylation
Caption: Simplified catalytic cycle of the Miyaura borylation reaction.
III. The Expanding Sphere of Influence: Applications of Substituted Phenylboronic Acids
The impact of substituted phenylboronic acids extends far beyond their role as mere synthetic intermediates. Their unique chemical properties have led to their application in a diverse range of fields.
A. The Cornerstone of Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is undoubtedly the most significant application of phenylboronic acids. This palladium-catalyzed cross-coupling of a boronic acid with an organohalide has become a go-to method for the construction of C-C bonds, particularly for the synthesis of biaryls.
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[4][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, a process that is facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Beyond Suzuki: Other Important Transformations
While the Suzuki-Miyaura reaction is paramount, substituted phenylboronic acids participate in a variety of other important transformations:
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, coupling arylboronic acids with amines, alcohols, and thiols.[6][7]
-
Liebeskind-Srogl Coupling: This palladium-catalyzed reaction couples thioesters with boronic acids, providing a route to ketones.
-
Catalytic Applications: Substituted phenylboronic acids themselves can act as catalysts, for example, in dehydrative C-alkylation and allylation reactions.[8]
C. Phenylboronic Acids in Medicinal Chemistry and Drug Development
The unique ability of boronic acids to form reversible covalent bonds with diols has made them attractive pharmacophores. This interaction is particularly relevant for targeting glycoproteins and other biological molecules containing cis-diol functionalities. The most prominent example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.[9] The boron atom in Bortezomib reversibly binds to the active site threonine of the 26S proteasome, inhibiting its function.
The field of boronic acid-based drugs is rapidly expanding, with numerous candidates in clinical trials for a range of diseases, including cancer and inflammatory disorders.[9]
D. Materials Science and Sensing Applications
The reversible interaction of phenylboronic acids with diols also forms the basis for their use in materials science and as chemical sensors.[5][10]
-
Glucose Sensing: Phenylboronic acids can bind to glucose, and this interaction can be coupled to a signaling mechanism (e.g., a change in fluorescence or color) to create a glucose sensor. This is of great interest for the development of continuous glucose monitoring systems for individuals with diabetes.
-
Smart Materials: Polymers functionalized with phenylboronic acids can exhibit stimuli-responsive behavior. For example, hydrogels containing phenylboronic acid moieties can swell or shrink in response to changes in glucose concentration or pH, making them promising materials for controlled drug delivery.[9][11]
IV. Practical Considerations and Challenges
Despite their widespread use, working with substituted phenylboronic acids is not without its challenges.
-
Purification: The purification of boronic acids can be complicated by their polar nature and their tendency to form boroxines. Common purification techniques include recrystallization and column chromatography, although the latter can sometimes be challenging.[12]
-
Boroxine Formation: Phenylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This is a reversible process, and boroxines are often in equilibrium with the monomeric boronic acid in solution. For most applications, the presence of the boroxine is not detrimental as it can readily hydrolyze back to the active boronic acid under the reaction conditions.
-
Protodeboronation: Under certain conditions, particularly with electron-rich or sterically hindered arylboronic acids, the carbon-boron bond can be cleaved, leading to the formation of the corresponding arene. This side reaction can reduce the yield of the desired transformation.
Table 1: Common Analytical Techniques for the Characterization of Substituted Phenylboronic Acids
| Technique | Information Provided |
| NMR Spectroscopy (¹H, ¹³C, ¹¹B) | Structural elucidation, purity assessment. ¹¹B NMR is particularly useful for observing the boron environment. |
| Mass Spectrometry (MS) | Molecular weight determination and structural information. |
| Infrared (IR) Spectroscopy | Identification of functional groups, particularly the B-O and O-H stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[13] |
| Melting Point | A sharp melting point is indicative of high purity. |
V. Future Outlook: The Continuing Evolution of the Phenylboronic Acid Core
The story of substituted phenylboronic acids is a testament to the power of fundamental chemical discovery and the continuous evolution of synthetic methodology. From their initial synthesis over a century ago, they have become a cornerstone of modern organic chemistry. The future of this remarkable class of compounds is bright, with ongoing research focused on:
-
Development of Novel Synthetic Methods: The quest for more efficient, sustainable, and functional group-tolerant methods for the synthesis of substituted phenylboronic acids continues.
-
New Catalytic Applications: The exploration of phenylboronic acids as catalysts for a wider range of organic transformations is an active area of research.
-
Advanced Materials: The design and synthesis of novel polymers and materials based on phenylboronic acids with tailored properties for applications in sensing, drug delivery, and diagnostics.
-
Next-Generation Therapeutics: The development of new boronic acid-based drugs with improved efficacy and selectivity for a variety of disease targets.
The phenylboronic acid core, with its unique blend of stability and reactivity, will undoubtedly continue to be a source of innovation and discovery for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid biomaterials: from chemical principles to material design | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling with 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
An Application Guide for Researchers and Drug Development Professionals
Introduction: Strategic Use of Fluorinated Building Blocks in Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3][4] Its impact is particularly profound in the pharmaceutical industry, where the construction of biaryl and heteroaryl-aryl scaffolds is a cornerstone of drug design. The reaction's success is attributed to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[3][5]
This application note focuses on a specific, high-value building block: 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid . The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacokinetic and physicochemical properties.[6][7] The high electronegativity and small size of the fluorine atom can modulate molecular lipophilicity, basicity of nearby functional groups, and metabolic stability, often leading to improved potency and bioavailability.[8][9][10] The presence of the pyrrolidine amide moiety further adds a common pharmacophore element, making this reagent particularly attractive for creating novel chemical entities in drug discovery programs.
This guide provides a comprehensive overview, a detailed experimental protocol, and field-proven insights for successfully employing this reagent in Suzuki-Miyaura cross-coupling reactions.
Reagent Profile and Handling
Proper handling and storage of organoboron reagents are critical for reproducible results. Boronic acids, while generally more stable than other organometallics, can undergo side reactions like protodeboronation or formation of boroxine anhydrides.[1][11]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 874289-09-5[12][13][14] |
| Molecular Formula | C₁₁H₁₃BFNO₃[14] |
| Molecular Weight | 237.04 g/mol [14] |
| Appearance | Typically an off-white to white solid |
| Purity | >97% recommended for synthetic applications |
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[15] The product is hygroscopic.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[15][16]
-
Safety: While organoboron compounds have low toxicity compared to other organometallics, they should be handled with care.[3] In case of contact, wash the affected area thoroughly.[17] For detailed information, consult the Safety Data Sheet (SDS).[17]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3] Understanding this mechanism is key to rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][18][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. An organic halide (Ar¹-X) reacts with the palladium center, which inserts itself into the carbon-halogen bond. This is often the rate-determining step and results in a square planar Pd(II) complex.[5] Electron-rich and bulky ligands on the palladium accelerate this step.[2]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom (Ar²) to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer.[5][20] The halide (X) is displaced, forming a new Pd(II) complex with both organic partners attached.
-
Reductive Elimination: The final step involves the two organic groups (Ar¹ and Ar²) coupling to form the new C-C bond and the desired biaryl product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, ready to begin another cycle.[19]
Experimental Protocol: Coupling with a Heteroaryl Bromide
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a representative heteroaryl bromide.
Reaction Scheme: (Aryl Bromide) + (this compound) --[Pd Catalyst, Base, Solvent, Heat]--> (Coupled Product)
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Bromide (e.g., 2-bromopyridine, 1.2 equiv)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 or 5:1 v/v)
-
Inert Gas: Argon or Nitrogen
-
Reagents for work-up: Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a screw cap
-
Magnetic stir bar
-
Condenser (if refluxing)
-
Inert gas manifold (Schlenk line)
-
Heating mantle or hot plate with an oil bath
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), the base (e.g., K₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (argon or nitrogen) three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.[21] The final reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating and Reaction: Place the flask in a preheated oil bath at 85-100 °C.[21] Allow the mixture to stir vigorously overnight (12-18 hours). Vigorous stirring is important, especially for biphasic mixtures, to ensure efficient mixing.[22]
-
Reaction Monitoring: After cooling to room temperature, the reaction's progress can be checked by thin-layer chromatography (TLC) or by taking a small aliquot for LC-MS analysis to confirm the consumption of starting materials and the formation of the desired product mass.[21]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[21]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[21]
Optimization and Troubleshooting
Not all cross-coupling partners react with the same efficiency. If the initial protocol results in low conversion or side products, a systematic screening of parameters is recommended.[11]
Caption: A systematic workflow for optimizing Suzuki-Miyaura reaction conditions.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | • Inactive catalyst (degraded Pd source).[11] • Insufficiently degassed solvent/reagents.[22] • Poor quality or impure reagents. • Inappropriate base or solvent for the substrate. | • Use a fresh bottle of catalyst or a robust pre-catalyst.[11] • Ensure rigorous degassing (sparging with argon for 10-15 min).[21] • Verify purity of starting materials. • Screen alternative bases (Cs₂CO₃ is often more effective) and solvents. |
| Protodeboronation | • The boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene).[1] • Reaction temperature is too high or the base is too strong. | • Use milder conditions (lower temperature, weaker base like K₂CO₃). • Use the boronic acid in a slightly larger excess (e.g., 1.5 equiv). • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[22] |
| Homocoupling | • Presence of oxygen, leading to oxidative homocoupling of the boronic acid.[1] • Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | • Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[1] • Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst known for efficient in-situ reduction. |
| Dehalogenation | • The aryl halide is reduced to the corresponding arene.[1] • Can occur after oxidative addition if a hydride source is present. | • Screen different ligands and solvent systems. • Avoid solvents that can act as hydride donors (e.g., alcohols) if this is a persistent issue. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound(874289-09-5 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. This compound | VSNCHEM [vsnchem.com]
- 15. Boron - ESPI Metals [espimetals.com]
- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. reddit.com [reddit.com]
Application Notes and Protocols for 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Drug Discovery
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS No: 874289-09-5) is a specialized building block of significant interest in modern medicinal chemistry. Its unique trifunctional nature—a reactive boronic acid, a bioisosteric fluorine atom, and a pyrrolidine amide moiety—offers a powerful combination for the synthesis of novel therapeutic agents. The pyrrolidine ring, a common motif in a multitude of biologically active compounds, enhances aqueous solubility and provides a three-dimensional architecture that can facilitate favorable interactions with protein targets.[1] The strategic placement of a fluorine atom can modulate the compound's pKa, metabolic stability, and binding affinity.[2] Finally, the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the efficient assembly of complex molecular architectures from readily available starting materials.[3]
These attributes position this compound as a valuable reagent in the development of targeted therapies, particularly in the realm of kinase inhibitors and other enzyme-targeted drugs.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 874289-09-5 | [4] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [4] |
| Molecular Weight | 237.04 g/mol | [4] |
| Appearance | White to off-white solid | Typical |
| Melting Point | 107-109 °C | Generic Data |
| Boiling Point | 457.7 °C | Generic Data |
| Flash Point | 230.6 °C | Generic Data |
Application in Medicinal Chemistry: A Focus on Kinase Inhibitor Scaffolds
While specific, publicly available examples of the direct use of this compound in the synthesis of a named clinical candidate are not readily found in the literature, its structural motifs are highly relevant to the design of kinase inhibitors. The phenylpyrrolidine core is a recognized scaffold for engaging with the ATP-binding site of various kinases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.
The primary application of this boronic acid is as a key coupling partner in Suzuki-Miyaura reactions to construct biaryl or aryl-heteroaryl structures, which are prevalent in a wide range of kinase inhibitors.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and a generic aryl bromide. This reaction is fundamental to the synthesis of a wide array of potential kinase inhibitors.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the Suzuki-Miyaura cross-coupling protocol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| Aryl Bromide (generic) | - | 1.0 | - |
| This compound | 237.04 | 1.2 | - |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | - |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.0 | - |
| 1,4-Dioxane | - | - | - |
| Water (degassed) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Causality Behind Experimental Choices
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. An inert atmosphere is crucial to prevent this.
-
Degassed Solvents: Dissolved oxygen in the solvents can also contribute to the oxidation of the palladium catalyst. Degassing the solvents prior to use is a critical step for reproducible results.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.
-
Ligand: The triphenylphosphine ligands stabilize the palladium center and are essential for the catalytic cycle.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality boronic acid. | Use a fresh batch of catalyst; Ensure proper degassing of solvents and purging of the reaction vessel; Use freshly opened or properly stored boronic acid. |
| Formation of Homocoupling Byproducts | Presence of oxygen; Inappropriate reaction temperature. | Improve inert atmosphere techniques; Optimize the reaction temperature. |
| Protodeboronation (cleavage of the C-B bond) | Presence of excess water or acid; Prolonged reaction times at high temperatures. | Use anhydrous solvents and ensure the base is dry; Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of complex molecules, particularly kinase inhibitors. The provided Suzuki-Miyaura coupling protocol offers a reliable starting point for the incorporation of this important scaffold into drug discovery programs. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. This compound ,98% - Amerigo Scientific [amerigoscientific.com]
- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-4-(3-Fluoro-1-pyrrolidinyl)phenylboronic Acid | C10H13BFNO2 | CID 131483120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Application Note: 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid as a Strategic Building Block in Modern Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Building Block for Advanced Synthesis
In the landscape of modern medicinal chemistry and materials science, the demand for complex molecular architectures with precisely tuned properties is ever-increasing. 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid has emerged as a highly valuable building block for this purpose. Its structure is a strategic convergence of three key functional motifs:
-
A Phenylboronic Acid Moiety: This group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds.[1][2]
-
A Fluorine Substituent: The fluorine atom at the 3-position exerts a powerful electron-withdrawing effect, which can modulate the reactivity of the boronic acid and, more importantly, imbue the final product with unique physicochemical properties. Fluorination is a cornerstone strategy in drug design for enhancing metabolic stability, binding affinity, and membrane permeability.[3][4]
-
A Pyrrolidine-1-carbonyl Group: This tertiary amide introduces steric bulk and influences the molecule's solubility profile, often improving its compatibility with organic solvents.[5] The pyrrolidine ring itself is a privileged scaffold, frequently found in a vast array of biologically active compounds and FDA-approved drugs, prized for its ability to explore three-dimensional chemical space.[6][7]
This application note provides a comprehensive guide to the properties, applications, and detailed protocols for utilizing this versatile reagent, with a primary focus on its application in Suzuki-Miyaura cross-coupling.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 874289-09-5 | [8][9][10] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [8][9] |
| Molecular Weight | 237.04 g/mol | [8][9] |
| Appearance | Off-white to white solid | Generic Data |
| Melting Point | 107-109 °C | [8] |
| Boiling Point | 457.7 °C (Predicted) | [8] |
| Purity | Typically ≥97% | [10][11] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, Dioxane, THF) | [5] |
Safety and Handling:
As with all boronic acids, proper handling is essential to ensure safety and reagent integrity.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation, particularly protodeboronation.[8][13]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[13]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures.
Mechanistic Overview: The Palladium Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][15][16] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[1][17]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the 3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl moiety) to the Pd(II) complex, displacing the halide.[1][17]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl or heteroaryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl/Heteroaryl Halide (e.g., Bromide or Chloride) (1.0 equivalent)
-
Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a suitable ligand.
-
Ligand (if using Pd₂(dba)₃): XPhos or SPhos (2-4 mol%)
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v) or DME
-
Reaction Vessel: Dry round-bottom flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Expert Insight - Choosing Your Conditions:
-
Why 1.2-1.5 eq. of Boronic Acid? Boronic acids can undergo homocoupling or protodeboronation as side reactions. Using a slight excess ensures the aryl halide is fully consumed.[5]
-
Catalyst/Ligand Choice: For sterically demanding partners, a catalyst system with bulky, electron-rich phosphine ligands like XPhos or SPhos is often superior, as it promotes faster oxidative addition and reductive elimination.[19][20] Pd(PPh₃)₄ is a reliable choice for less demanding substrates.
-
Base Selection: K₃PO₄ is a strong base effective for many couplings, including those with challenging aryl chlorides.[19] K₂CO₃ is a good general-purpose base.[21] The choice of base can significantly impact reaction rate and yield.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the chosen base (2.5 eq.), and the palladium catalyst and/or ligand.
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the active Pd(0) species is oxygen-sensitive.[22]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. Degassing (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery
The structural motifs within this building block are highly relevant to modern drug discovery programs.
-
Pyrrolidine Scaffold: The pyrrolidine ring is a key component in numerous therapeutics, including inhibitors of Penicillin-Binding Protein 3 (PBP3) for antibacterial applications and various CNS-active agents.[7][23] Its non-planar, sp³-rich character is ideal for creating molecules with improved solubility and three-dimensional complexity compared to flat aromatic systems.[6]
-
Fluorine Substitution: The strategic placement of fluorine can block sites of metabolism, increasing a drug's half-life. It can also form crucial hydrogen bonds or dipole interactions with protein targets, significantly enhancing binding affinity.[3] For example, fluorinated proline derivatives have shown improved potency in inhibitors targeting the VHL E3 ubiquitin ligase.[3]
-
Combined Utility: By using this compound, medicinal chemists can readily introduce this fluorinated, amide-substituted phenyl ring into a lead compound. This allows for the systematic exploration of structure-activity relationships (SAR) around a core scaffold, potentially leading to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. For instance, it could be used in the synthesis of novel kinase inhibitors, where biaryl structures are a common feature.
References
- 1. byjus.com [byjus.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 9. This compound | VSNCHEM [vsnchem.com]
- 10. chemcd.com [chemcd.com]
- 11. This compound ,98% - Amerigo Scientific [amerigoscientific.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
Application Notes & Experimental Protocols: 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
Abstract
This document provides a comprehensive technical guide for the effective utilization of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS 874289-09-5) in synthetic organic chemistry, with a primary focus on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the unique structural attributes of this reagent, detailing how the interplay between the boronic acid moiety, the electron-withdrawing fluorine atom, and the medicinally relevant pyrrolidine scaffold contributes to its utility in modern drug discovery.[1][2] A detailed, field-tested protocol for a representative cross-coupling reaction is provided, complete with stoichiometric tables, workflow diagrams, and expert insights for troubleshooting and optimization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the synthesis of complex molecular architectures.
Compound Profile and Strategic Value
This compound is a specialized building block designed for creating carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.[3] Its structure is not arbitrary; each component is deliberately included to impart specific, advantageous properties to both the reaction and the final product.
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a new C-C bond with an aryl or vinyl halide/triflate.[4]
-
The Fluorine Substituent (-F): The presence of a fluorine atom ortho to the boronic acid has a profound electronic impact. As a strongly electron-withdrawing group, it increases the Lewis acidity of the boron atom, which can influence the rate and efficiency of the transmetalation step in the catalytic cycle.[5][6] In a medicinal chemistry context, fluorine substitution is a well-established strategy to modulate metabolic stability, cell permeability, and binding affinity of a drug candidate.[7]
-
The Pyrrolidine-1-carbonyl Moiety: The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its inclusion provides a non-planar, sp³-rich structural element that can improve solubility and allow for three-dimensional exploration of protein binding pockets, a significant advantage over flat aromatic systems.[2]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 874289-09-5 | [8][9] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [8] |
| Molecular Weight | 237.04 g/mol | [8] |
| Appearance | Off-white to light yellow solid | Generic |
| Melting Point | 107-109 °C | [8] |
| Boiling Point | 457.7 °C | [8] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [8] |
Chemical Structure
Caption: Structure of this compound.
Principle of Application: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryls and other conjugated systems. Its widespread adoption is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of diverse boronic acids. The catalytic cycle, shown below, is the mechanistic heart of the process.
Causality Behind the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst attacks the C-X bond of the aryl halide (Ar¹-X), inserting itself to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base is critical here; it forms a more nucleophilic boronate species (-B(OH)₃⁻) which facilitates the transfer.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled as the final product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Model Coupling Reaction
This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-bromoanisole. It is designed to be a robust starting point that can be adapted for other aryl halides.
Materials and Equipment
-
Reagents:
-
This compound (CAS 874289-09-5)
-
4-Bromoanisole (CAS 104-92-7)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS 14221-01-3)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc), reagent grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Silica gel (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Stoichiometry for Model Reaction
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg | 1.0 |
| Boronic Acid | 237.04 | 1.2 | 284 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 2.5 | 345 mg | 2.5 |
| 1,4-Dioxane | - | - | 8.0 mL | - |
| Water | - | - | 2.0 mL | - |
Expert Rationale: A slight excess (1.2 eq) of the boronic acid is used to ensure complete consumption of the limiting aryl halide and to compensate for any potential homocoupling or protodeboronation side reactions. A base equivalent of 2.0-3.0 is standard to ensure efficient formation of the active boronate species.
Step-by-Step Procedure
Caption: Standard experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (284 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum, and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8.0 mL) followed by deionized, degassed water (2.0 mL). Degassing the water (by sparging with N₂ for 15-20 min) is a best practice to further minimize oxygen exposure.
-
Reaction Execution: Place the flask in a pre-heated heating mantle set to 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring Progress: Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., using a 3:1 Hexanes:EtOAc mobile phase) to monitor the disappearance of the starting aryl bromide.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (25 mL). Filter the mixture through a pad of Celite to remove the base and palladium residues, washing the pad with additional ethyl acetate (10 mL). Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient elution of hexane and ethyl acetate.
-
Analysis: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed solvents.3. Ineffective base. | 1. Use fresh catalyst or a more robust pre-catalyst (e.g., Pd(dppf)Cl₂).2. Ensure solvents are properly dried and degassed just before use.3. Switch to a stronger base like Cs₂CO₃ or an organic base like triethylamine if substrate is base-sensitive. |
| Significant Side Products | 1. Protodeboronation (boronic acid replaced by -H).2. Homocoupling of the boronic acid (Ar²-Ar²). | 1. Minimize reaction time once the starting material is consumed. Ensure the system is strictly anaerobic.2. Use precise 1.1-1.2 equivalents of the boronic acid; a large excess can promote homocoupling. |
| Difficult Purification | Residual boronic acid or triphenylphosphine oxide co-elutes with the product. | 1. Perform an aqueous base wash (e.g., 1M NaOH) during work-up to remove unreacted boronic acid as its water-soluble salt.2. Triphenylphosphine oxide can sometimes be precipitated from the crude product by trituration with a non-polar solvent like ether or hexanes. |
Safety Precautions
-
This compound: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Avoid skin contact and inhalation.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All solvent manipulations should be performed in a well-ventilated fume hood.
-
Bases: Anhydrous bases like K₂CO₃ can be irritating. Avoid creating dust.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 9. This compound(874289-09-5 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]
The Strategic Application of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid in the Synthesis of Bioactive Molecules: Advanced Protocols and Mechanistic Insights
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and saturated nitrogen heterocycles into molecular frameworks is a cornerstone of rational drug design. The title compound, 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS No: 874289-09-5), has emerged as a particularly valuable building block, ingeniously combining several key features that address critical challenges in the development of novel therapeutics. This technical guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and offering detailed, field-proven protocols for its use in the synthesis of bioactive molecules, with a significant focus on its role in the creation of potent enzyme inhibitors.
The five-membered pyrrolidine ring is a versatile scaffold, offering a three-dimensional geometry that allows for the effective exploration of pharmacophore space.[1][2] This non-planar structure can significantly enhance the binding affinity and selectivity of a drug candidate for its biological target.[1] The introduction of a fluorine atom onto the phenyl ring further refines the electronic properties of the molecule, often leading to improved metabolic stability, enhanced binding interactions, and modulated basicity of nearby functional groups. The amide linkage to the pyrrolidine ring provides a synthetically tractable handle and can participate in crucial hydrogen bonding interactions within a protein's active site. Finally, the boronic acid functionality serves as a versatile linchpin for carbon-carbon bond formation, most notably through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.
This guide will delve into the practical applications of this unique reagent, with a particular emphasis on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. We will also explore its broader utility and provide detailed experimental procedures to enable researchers to effectively harness its synthetic potential.
Chemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is essential for its successful application and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 874289-09-5 | [3] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [3] |
| Molecular Weight | 237.04 g/mol | [3] |
| Appearance | Off-white to white solid | Commercially available |
| Storage | 2-8°C, desiccated | [3] |
Safety and Handling:
As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Boronic acids can be irritating to the eyes, respiratory system, and skin. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] this compound is an excellent coupling partner in these reactions, allowing for the direct installation of the 3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl moiety onto a variety of aromatic and heteroaromatic scaffolds.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-dioxane, DME, Toluene, with 10-25% water or as an aqueous solution of the base)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours. Microwave irradiation can often significantly reduce reaction times.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Application in the Synthesis of PARP Inhibitors: The Case of Olaparib
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and targeted cancer cell death.[7] Olaparib (Lynparza®) is a potent PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers. The 3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl moiety is a key structural feature of several PARP inhibitors, contributing significantly to their potency and pharmacokinetic profiles.
While the direct synthesis of Olaparib itself involves a different amide coupling partner, the this compound serves as a critical building block for the synthesis of structurally related and highly potent PARP inhibitors. The following protocol illustrates a representative Suzuki-Miyaura coupling to form a key biaryl intermediate for a PARP inhibitor analog.
Protocol: Synthesis of a Biaryl Intermediate for a PARP Inhibitor Analog
This protocol is adapted from general procedures for the synthesis of biaryl compounds in medicinal chemistry.
Materials:
-
4-(Bromomethyl)phthalazin-1(2H)-one (or a suitable precursor thereof)
-
This compound (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
In a reaction vessel, combine 4-(bromomethyl)phthalazin-1(2H)-one (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 90 °C and stir for 4 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired biaryl intermediate.
Structure-Activity Relationship (SAR) Insights
The 3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl moiety is not merely a passive structural component; it actively contributes to the biological activity and pharmacokinetic properties of the final molecule.
-
Fluorine Atom: The ortho-fluoro substituent relative to the newly formed C-C bond can influence the dihedral angle between the two aromatic rings, potentially locking the molecule into a more favorable binding conformation. Furthermore, the electron-withdrawing nature of fluorine can enhance the acidity of the amide N-H (if present) or modulate the pKa of other functionalities, which can be critical for target engagement and cell permeability. The C-F bond is also highly resistant to metabolic degradation, often improving the pharmacokinetic profile of the drug candidate.
-
Pyrrolidine-1-carbonyl Group: The pyrrolidine ring provides a vector for exploring interactions within the solvent-exposed regions of the target protein's binding site. Its three-dimensional nature can lead to more specific and higher-affinity binding compared to flat aromatic systems.[8] The amide carbonyl can act as a hydrogen bond acceptor, forming key interactions that anchor the inhibitor in the active site. The pyrrolidine nitrogen can be further functionalized to fine-tune solubility, cell permeability, and target engagement.
Broader Applications in Bioactive Molecule Synthesis
While the synthesis of PARP inhibitors is a prominent application, the utility of this compound extends to other classes of bioactive molecules.
-
Kinase Inhibitors: The 7-azaindole scaffold is a privileged structure in the design of kinase inhibitors, as it can mimic the hinge-binding motif of ATP.[9] The title boronic acid can be coupled to halogenated 7-azaindoles and other kinase-relevant heterocycles to generate novel inhibitors of targets such as ALK, ROS1, and TGF-βRI.[9]
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offers opportunities for greater subtype selectivity.[4] The structural features of the 3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl group make it an attractive fragment for incorporation into novel GPCR modulators.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its unique combination of a fluorine atom, a pyrrolidine ring, and a synthetically accessible boronic acid functionality provides medicinal chemists with a valuable tool for addressing key challenges in drug discovery. The robust and well-established Suzuki-Miyaura coupling provides a reliable method for incorporating this privileged scaffold into complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their pursuit of novel and effective therapeutics.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
The Suzuki-Miyaura Coupling: A Comprehensive Guide to Reaction Conditions for Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[3] Its development was so transformative that it was recognized with the 2010 Nobel Prize in Chemistry.[1]
This guide provides an in-depth exploration of the critical reaction conditions for the Suzuki-Miyaura coupling of aryl halides. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights to empower researchers in optimizing this pivotal transformation for applications ranging from academic discovery to the synthesis of active pharmaceutical ingredients (APIs).
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst.[3][4] The cycle begins with a catalytically active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[1]
-
Oxidative Addition: The cycle commences when the Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square-planar Pd(II) intermediate.[3][4] The rate of this step is highly dependent on the nature of the halide, following the general reactivity trend: I > Br > OTf >> Cl > F.[3]
-
Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻).[5][6] This activated species then reacts with the Pd(II) complex to displace the halide and form a diarylpalladium(II) intermediate.[6]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar').[3][4] This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Reaction Parameters: A Deep Dive
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components. Each parameter influences the delicate balance of the catalytic cycle.
The Aryl Halide (Electrophile)
The choice and reactivity of the aryl halide are primary considerations.
-
Reactivity Trend: The efficiency of the oxidative addition step follows the bond dissociation energy of the carbon-halogen bond: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[3] Aryl iodides and bromides are highly reactive and are often the substrates of choice for initial investigations.
-
The Challenge of Aryl Chlorides: Aryl chlorides are economically attractive starting materials but are significantly less reactive.[3] Their strong C-Cl bond makes oxidative addition the rate-limiting step. Overcoming this challenge requires highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the insertion of palladium.[3][7][8]
The Organoboron Reagent (Nucleophile)
While boronic acids are the most common organoboron reagents, their stability can be a significant issue.
-
Boronic Acids (RB(OH)₂): These are the traditional reagents. However, they are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom), which is a major cause of low yields.[1][9] This side reaction is often accelerated by heat and aqueous basic conditions.[1][10]
-
Boronate Esters (e.g., Pinacol, Neopentyl, MIDA): To enhance stability, boronic acids are often converted to boronate esters. Pinacol esters (Bpin) are widely used and offer improved stability against protodeboronation.[1] MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, crystalline solids that are robust to chromatography and can be used in iterative coupling strategies.
The Palladium Catalyst System
The catalyst system, comprising a palladium source and a ligand, is the heart of the reaction.
-
Palladium Source (Precatalyst): Common sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1] Pd(II) sources like Pd(OAc)₂ must first be reduced in situ to the active Pd(0) species.[1] Pd₂(dba)₃ is a stable Pd(0) source that is often preferred.[1]
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[1] The choice of ligand is often dictated by the reactivity of the aryl halide.
| Ligand Class | Examples | Key Characteristics & Application |
| Triarylphosphines | PPh₃, P(o-tol)₃ | The "classic" ligands. Generally effective for reactive substrates like aryl iodides and bromides. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | State-of-the-art for challenging couplings. The steric bulk promotes reductive elimination, while high electron density accelerates oxidative addition, making them ideal for unreactive aryl chlorides and sterically hindered substrates.[11][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. They are excellent for activating aryl chlorides and are often used in pre-formed "PEPPSI"-type catalysts.[1][5] |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand that forms stable, well-defined complexes. Widely used for a variety of couplings due to its reliability. |
The Base
The base plays a multifaceted role in the Suzuki coupling. It is not merely a spectator but an essential activator.[6] Its primary functions are:
-
Formation of the active boronate species [ArB(OH)₃]⁻ or [ArB(OR)(OH)₂]⁻, which is more nucleophilic than the neutral boronic acid.[5][6]
-
Facilitating the ligand exchange on the Pd(II) center, preparing it for transmetalation.[6]
The choice of base depends on the substrate's sensitivity and the solvent system.
| Base | Strength | Typical Solvents | Comments & Considerations |
| Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) | Moderate-Strong | Toluene/H₂O, Dioxane/H₂O | Very common and versatile. Cs₂CO₃ is more soluble and often more effective but also more expensive. Often used in aqueous biphasic systems.[6][10] |
| Phosphates (K₃PO₄) | Strong | Toluene, Dioxane, THF | A strong, non-nucleophilic base. Particularly effective for coupling aryl chlorides and for reactions with base-sensitive functional groups.[3][10][12] Often used with Buchwald ligands. |
| Hydroxides (NaOH, KOH) | Strong | THF/H₂O | Strong bases that can be effective at lower temperatures but may promote side reactions or substrate degradation (e.g., ester hydrolysis).[3] |
| Fluorides (KF, CsF) | Mild | THF, Toluene | Used for substrates with base-labile groups, such as esters, as they are less prone to causing saponification.[5][13] |
The Solvent
The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common organic solvents.[1][6]
-
Biphasic Systems: Often, water is added to the organic solvent to create a biphasic system.[1][14] Water helps dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the formation of the active boronate species.[1][14] Vigorous stirring is essential in these systems to ensure efficient phase transfer.[15]
-
Greener Solvents: In an effort to improve the environmental footprint of the reaction, greener solvents like 2-MeTHF and cyclopentyl methyl ether (CPME) are gaining traction.[10][16]
Experimental Protocol: A General Procedure
This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a modern catalyst system.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).[17]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9][17] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[9]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[17]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours.[17]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate (3 x 15 mL).[17]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.[17]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).[9]2. Insufficiently inert atmosphere.[9]3. Poor solubility of reagents.[10][13]4. Inappropriate base or solvent system. | 1. Use fresh, high-purity catalyst and ligand. Store them properly under an inert atmosphere.2. Ensure the system is rigorously degassed. Use Schlenk line techniques.3. Screen different solvents or solvent mixtures to improve solubility.[10]4. Re-evaluate the base/solvent combination. For aryl chlorides, a strong base like K₃PO₄ is often necessary.[3] |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under reaction conditions (excess water, high temperature, harsh base).[10]2. Reaction is too slow, allowing decomposition to dominate. | 1. Switch to a more stable boronate ester (e.g., pinacol or MIDA ester).[1][10]2. Use anhydrous conditions if possible.[10]3. Employ a milder base (e.g., KF) if compatible with the coupling.[13]4. Use a more active catalyst system to accelerate the desired coupling over the decomposition pathway. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid. | Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas throughout.[10][15] |
| Dehalogenation of Aryl Halide | A side reaction where the aryl halide is reduced to the corresponding arene. Can be caused by hydride sources in the reaction mixture (e.g., from solvent or base).[1] | Optimize the ligand and base. This is sometimes more prevalent with very electron-rich catalyst systems. A change in solvent or base may mitigate the issue. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool in the synthetic chemist's arsenal. Its success is not accidental but the result of a rational selection of interdependent parameters—substrate, catalyst, ligand, base, and solvent. By understanding the mechanistic underpinnings of the reaction and the specific role each component plays, researchers can move from trial-and-error to knowledge-based optimization. This guide serves as a foundational resource for developing robust, efficient, and scalable protocols for the synthesis of biaryl compounds, enabling continued innovation in chemistry and drug development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
The Versatility of Boronic Acids in the Synthesis of Complex Organic Molecules: A Guide for Researchers
Introduction: The Rise of a Key Synthetic Tool
In the landscape of modern organic synthesis, boronic acids and their derivatives have emerged as indispensable tools for the construction of complex molecular architectures.[1][2] Initially perceived with caution due to potential toxicity, this class of organoboron compounds has shed that reputation, largely thanks to the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and the approval of boronic acid-containing drugs like Bortezomib (Velcade®).[3][4][5] Today, boronic acids are celebrated for their stability, low toxicity, and remarkable versatility, making them essential building blocks in medicinal chemistry and drug discovery.[1][3][6]
This guide provides an in-depth exploration of the applications of boronic acids in the synthesis of complex organic molecules. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction. Our focus will be on not just the "how" but also the "why," offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][7] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organohalide or triflate.[8] Its broad functional group tolerance and mild reaction conditions have made it a favored method for synthesizing biaryls, a common motif in pharmaceuticals.[9]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10] The cycle begins with the oxidative addition of the organohalide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[11] Finally, reductive elimination from the Pd(II) complex yields the desired C-C coupled product and regenerates the active Pd(0) catalyst.[8]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[9]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[9]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 100 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9] The crude product can then be purified by silica gel column chromatography.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Catalyst choice depends on the substrates. |
| Ligand | SPhos, P(t-Bu)₃, PCy₃ | Bulky, electron-rich phosphines are often effective. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF, DMF | A mixture of an organic solvent and water is common. |
| Temperature | Room Temperature to 100 °C | Optimization may be required for specific substrates. |
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[12][13] This copper-catalyzed reaction couples boronic acids with amines or alcohols.[12] A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air and moisture, making it a more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination in certain contexts.[13][14]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than that of the Suzuki-Miyaura coupling. However, a generally accepted pathway involves the formation of a copper(II)-aryl species through transmetalation of the boronic acid. This intermediate can then react with the amine or alcohol. A proposed key step involves a Cu(III) intermediate that undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.[12][15]
Proposed Catalytic Cycle of the Chan-Lam Coupling
Caption: A simplified representation of a proposed catalytic cycle for the Chan-Lam coupling.
Detailed Experimental Protocol: Synthesis of an N-Aryl Amine
This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.[14]
Materials:
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid, amine, copper(II) acetate, and molecular sieves.
-
Solvent and Base Addition: Add dichloromethane (5 mL) and pyridine (2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves. Wash the celite pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
| Parameter | Recommended Conditions | Notes |
| Copper Source | Cu(OAc)₂, CuCl₂, Cu(OTf)₂ | Cu(OAc)₂ is commonly used. |
| Base | Pyridine, Et₃N, Na₂CO₃ | A base is often required to facilitate the reaction. |
| Solvent | CH₂Cl₂, THF, Toluene | The choice of solvent can influence the reaction rate and yield. |
| Atmosphere | Air | The reaction is often run open to the air, as oxygen can act as an oxidant. |
| Temperature | Room Temperature | Mild reaction temperatures are a key advantage. |
The Petasis Reaction: A Versatile Multicomponent Approach
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines.[16][17] This reaction is highly valued for its ability to generate molecular complexity in a single step and its utility in the synthesis of α-amino acids and other biologically relevant molecules.[16][18][19]
Mechanistic Insights
The mechanism of the Petasis reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and the carbonyl compound. The boronic acid then adds to this electrophilic iminium ion. A key intermediate is a tetracoordinate boron species, which facilitates the transfer of the organic group from the boron to the carbon of the iminium ion. This transfer is often irreversible and drives the reaction to completion.
Proposed Mechanism of the Petasis Reaction
Caption: A simplified representation of the proposed mechanism for the Petasis reaction.
Detailed Experimental Protocol: Synthesis of an α-Amino Acid Derivative
This protocol provides a general procedure for the synthesis of an α-amino acid derivative using the Petasis reaction.[16]
Materials:
-
α-Keto acid (e.g., glyoxylic acid) (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Aryl- or vinylboronic acid (1.2 mmol, 1.2 equiv)
-
Ethanol (5 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-keto acid and the amine in ethanol. Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Boronic Acid Addition: Add the aryl- or vinylboronic acid to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-48 hours. The progress of the reaction can be monitored by LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
| Parameter | Recommended Conditions | Notes |
| Carbonyl Source | Aldehydes, Ketones, α-Keto acids | A wide range of carbonyl compounds can be used. |
| Amine | Primary and secondary amines | Both primary and secondary amines are suitable substrates. |
| Boronic Acid | Aryl- and vinylboronic acids | The choice of boronic acid determines the substituent introduced. |
| Solvent | Ethanol, Methanol, Dichloromethane | Protic solvents are often used. |
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
Conclusion: The Enduring Impact of Boronic Acids
Boronic acids have fundamentally transformed the art of complex molecule synthesis.[6][20] From the robust and reliable Suzuki-Miyaura coupling to the mild and versatile Chan-Lam and Petasis reactions, these organoboron reagents provide chemists with a powerful toolkit for constructing intricate molecular frameworks.[2][5] The applications of boronic acids extend beyond these named reactions, with their use as protecting groups, sensors, and in the synthesis of natural products continually expanding.[21][22] As our understanding of their reactivity deepens and new catalytic systems are developed, the role of boronic acids in addressing the challenges of modern drug discovery and materials science is set to grow even further.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Petasis reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Reactivity and Synthetic Applications of Multicomponent Petasis Reactions | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
The Strategic Application of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid and Its Derivatives in Modern Drug Discovery
Introduction: Unlocking New Therapeutic Potential with Fluorinated Phenylboronic Acids
In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced pharmacological profiles is relentless. Among the myriad of synthetic building blocks, substituted phenylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly intriguing member of this class: 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid .
The strategic incorporation of a fluorine atom and a pyrrolidine-1-carbonyl moiety onto the phenylboronic acid scaffold is not arbitrary. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of nearby functional groups.[2][3] Concurrently, the pyrrolidine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[4] Its three-dimensional structure allows for a thorough exploration of chemical space, contributing to the stereochemistry and conformational rigidity of a molecule, which can be crucial for selective target engagement.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the effective utilization of this compound and its derivatives in the synthesis of novel bioactive compounds and their subsequent evaluation in biological assays.
Chemical Profile and Key Properties
| Property | Value | Reference |
| CAS Number | 874289-09-5 | [5][6][7][] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [7][9] |
| Molecular Weight | 237.04 g/mol | [7][9] |
| Melting Point | 107-109 °C | [9] |
| Boiling Point | 457.7 °C | [9] |
| Storage Conditions | 2-8 °C | [9] |
PART 1: Synthesis and Derivatization
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route to this compound, based on established methodologies for the synthesis of substituted phenylboronic acids. The key transformation involves the ortho-lithiation of a substituted fluorobenzene, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
1-Bromo-2-fluoro-4-(pyrrolidine-1-carbonyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add 1-bromo-2-fluoro-4-(pyrrolidine-1-carbonyl)benzene (1.0 eq) and dissolve in anhydrous THF (10 mL/mmol).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl (15 mL/mmol). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers and wash with brine (2 x 15 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of diethyl ether and hexanes to afford the pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Workflow Diagram:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the aryl halide, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired biaryl product.
PART 2: Applications in Drug Discovery and Chemical Biology
Application Note 1: As a Scaffold for Enzyme Inhibitors
Boronic acids are a class of reversible covalent inhibitors that have shown significant promise in drug discovery.[10] The boron atom can form a stable, yet reversible, covalent bond with the hydroxyl group of serine, threonine, or tyrosine residues in the active site of an enzyme. This interaction can lead to potent and selective inhibition.
The 3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl moiety provides a versatile scaffold for designing enzyme inhibitors. The pyrrolidine ring can be further functionalized to introduce additional binding interactions, while the fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties.
Potential Enzyme Targets:
-
Serine Proteases: The boronic acid can target the catalytic serine residue.
-
Beta-Lactamases: Boronic acid-based inhibitors have been developed to combat antibiotic resistance.[11][12]
-
Fatty Acid Amide Hydrolase (FAAH): Boronic acids have been explored as potent FAAH inhibitors.[13]
Protocol 3: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against a target enzyme.
Workflow Diagram:
Caption: General workflow for an enzyme inhibition assay.
Materials:
-
Purified target enzyme
-
Synthetic inhibitor derived from this compound
-
Enzyme substrate (preferably chromogenic or fluorogenic)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer at the desired concentration.
-
Prepare a solution of the substrate in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor (vehicle control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. The strategic combination of a fluorinated phenyl ring, a boronic acid moiety, and a pyrrolidine scaffold provides a powerful platform for the design of enzyme inhibitors and other bioactive molecules. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors. Future research in this area will likely focus on expanding the diversity of derivatives, exploring new therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]
- 7. This compound | VSNCHEM [vsnchem.com]
- 9. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid Reaction Products
Welcome to the technical support center for the purification of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges, ensuring the integrity and purity of your compounds.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1][2] The purity of this boronic acid and its subsequent reaction products is paramount, as impurities can significantly impact reaction yields, downstream processing, and the biological activity or material properties of the final compound.[3] This guide provides a structured approach to troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound and its Suzuki coupling products?
A1: Impurities can arise from the synthesis of the boronic acid itself or from side reactions during the Suzuki coupling. Common impurities include:
-
Homocoupling Products: Dimerization of the boronic acid or the coupling partner. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4][5][6]
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-deficient boronic acids.[7][8]
-
Boroxines: Trimeric anhydrides of the boronic acid, which can form upon dehydration.[2][9]
-
Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can be a persistent impurity.[4]
-
Unreacted Starting Materials: Incomplete reactions will leave residual boronic acid and the coupling partner.
Q2: How can I assess the purity of my this compound product?
A2: A multi-technique approach is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. Reversed-phase HPLC is commonly used for boronic acids and their derivatives.[1][10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR can provide detailed structural information and help identify impurities.[14][15][16][17][18] 19F NMR is particularly useful for fluorine-containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
Troubleshooting Guides
Issue 1: Low Purity After Suzuki Coupling Work-up
Symptom: HPLC or NMR analysis of the crude product shows multiple unexpected peaks, indicating a complex mixture of byproducts.
Possible Causes & Solutions:
-
Cause: Inefficient removal of the palladium catalyst.
-
Solution: After the reaction, filter the mixture through a pad of Celite to remove the bulk of the palladium catalyst.[19] For more complete removal, consider a scavenger resin or a charcoal treatment.
-
-
Cause: Presence of significant homocoupling byproducts.
-
Cause: Protodeboronation of the starting boronic acid.
-
Solution: Use a milder base (e.g., potassium carbonate instead of sodium hydroxide) and ensure anhydrous conditions where possible, as water can be a proton source.[7]
-
Issue 2: Difficulty in Purifying the Product by Column Chromatography
Symptom: The desired product co-elutes with impurities during silica gel column chromatography, or the product appears to degrade on the column.
Possible Causes & Solutions:
-
Cause: Boronic acids can be challenging to purify on silica gel due to their polar nature and potential for interaction with the stationary phase.[20]
-
Solution 1: Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[20][21] Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
Solution 2: Alternative Stationary Phases: Consider using neutral alumina instead of silica gel for column chromatography.[20]
-
Solution 3: Derivatization: Temporarily converting the boronic acid to a less polar boronate ester (e.g., a pinacol ester) can facilitate chromatographic purification. The ester can then be hydrolyzed back to the boronic acid.[22]
-
Purification Workflow Decision Diagram
The following diagram outlines a general decision-making process for purifying the products of reactions involving this compound.
Caption: Decision diagram for purification strategy.
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This protocol provides a starting point for developing an HPLC method for analyzing this compound and its reaction products.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This method may require optimization for specific reaction mixtures.[1][10]
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or ethanol).[20]
-
Slowly add a "non-solvent" (a solvent in which the product is insoluble, e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
Protocol 3: Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. waters.com [waters.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. waters.com [waters.com]
- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 12. research.wur.nl [research.wur.nl]
- 13. tandfonline.com [tandfonline.com]
- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 15. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Boron NMR [chem.ch.huji.ac.il]
- 18. search.library.ucsf.edu [search.library.ucsf.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. reddit.com [reddit.com]
Technical Support Center: 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid
Welcome to the dedicated technical support guide for 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS 874289-09-5). This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block, primarily in palladium-catalyzed cross-coupling reactions. As a substituted phenylboronic acid, its unique electronic and steric profile presents specific challenges that can impact reaction efficiency and product purity. This guide provides in-depth, mechanistically-grounded answers to frequently encountered issues and offers robust troubleshooting strategies to ensure successful experimental outcomes.
Section 1: Foundational Knowledge & Reagent Integrity
This section addresses the most critical, yet often overlooked, aspects of working with boronic acids: stability, storage, and handling. Ensuring the quality of your starting material is the first step toward a successful reaction.
FAQ 1: My bottle of this compound has been on the shelf for a while. What are the best practices for storage and how do I check its quality before use?
Answer:
Proper storage and handling are paramount for boronic acids to prevent degradation, which can directly lead to failed reactions. The primary degradation pathway for boronic acids is dehydration to form a cyclic anhydride trimer known as a boroxine.
-
Storage: The compound should be stored at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed container to minimize exposure to moisture and air.[1] While the substance is generally stable under these conditions, prolonged or improper storage can lead to degradation.[2]
-
Quality Assessment:
-
Visual Inspection: The compound should be a free-flowing solid. Clumping or the appearance of a waxy or syrupy consistency can indicate hydration or other forms of decomposition.
-
Solubility Check: A key indicator of boroxine formation is poor solubility in common organic solvents like dioxane or THF, where the monomeric boronic acid should be soluble. Boroxines are often less soluble and may appear as an insoluble white solid in your reaction flask.
-
Analytical Verification: For critical applications, the most reliable method is to check the material's purity by NMR. A ¹H or ¹⁹F NMR spectrum can confirm the structure and identify major impurities. You can also use a simple derivatization, such as conversion to the pinacol ester, which is more stable and can be easily purified and analyzed.
-
Pro-Tip: If you suspect boroxine formation, you can often revert it to the monomeric boronic acid. Dissolving the material in a solvent system containing water (e.g., dioxane/water) with gentle heating and stirring can hydrolyze the boroxine back to the active boronic acid before adding other reagents.
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is the most common application for this reagent. However, its electronic and steric properties—an ortho-fluoro group and a bulky meta-amide—can predispose reactions to specific failure modes.
Troubleshooting Workflow for Low-Yielding Suzuki Reactions
When a reaction delivers a low yield, a systematic approach is crucial for diagnosis. The following workflow outlines a logical sequence of investigation.[3]
Caption: A systematic workflow for troubleshooting low-conversion Suzuki reactions.
FAQ 2: My primary side product is 3-fluoro-N,N-diethylbenzamide (the product of C-B bond cleavage). What is causing this protodeboronation and how can I prevent it?
Answer:
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] It is one of the most common and destructive side reactions in Suzuki couplings, effectively consuming your nucleophile. For electron-deficient arylboronic acids, this process can be particularly rapid, especially under basic aqueous conditions.[5][6]
Causality: The mechanism of base-catalyzed protodeboronation involves the formation of an arylboronate intermediate. For highly electron-deficient systems, this can proceed through pathways that are highly sensitive to reaction conditions.[5] Factors that exacerbate protodeboronation include:
-
High Temperatures: Increased thermal energy accelerates the rate of this undesired pathway.
-
Strong Bases & High Water Content: The combination of a strong base and water is known to promote protodeboronation.[7]
-
Prolonged Reaction Times: Allowing the reaction to stir for too long after the limiting reagent is consumed gives more time for the boronic acid to decompose.
Mitigation Strategies:
-
Choice of Base: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[7]
-
Solvent System: While some water is often necessary for the catalytic cycle, excess water is detrimental. Use anhydrous solvents and add a minimal, controlled amount of water (e.g., a 10:1 or 20:1 ratio of organic solvent to water). In some cases, a completely anhydrous system with a base like K₃PO₄ can be effective.[7]
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate ester. These derivatives slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the rate of side reactions.[4]
-
Increase Catalyst Efficiency: A more active catalyst system will accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[4] Consider using advanced Buchwald-type biarylphosphine ligands (see FAQ 4).
FAQ 3: I'm observing a biaryl dimer of my boronic acid. What leads to this homocoupling side product?
Answer:
Homocoupling is the palladium-catalyzed dimerization of two boronic acid molecules. This side reaction is primarily caused by the presence of oxygen in the reaction mixture.[8]
Causality: The active catalyst in a Suzuki coupling is a Pd(0) species. If oxygen is present, it can oxidize the Pd(0) to Pd(II). These Pd(II) species, which can also be present if using a Pd(II) precatalyst, can then promote the coupling of two boronic acid molecules, regenerating Pd(0) in the process.[8]
Prevention: This issue is almost entirely preventable with proper experimental technique.
-
Rigorous Degassing: The single most important step is to thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a series of freeze-pump-thaw cycles.[7][9]
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas for its entire duration. Use Schlenk line techniques or a glovebox for the best results.[9]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes help, though these are also sensitive to oxygen and must be handled carefully.
Below is a diagram illustrating the competition between the desired catalytic cycle and the major side reactions.
Caption: Desired Suzuki cycle versus protodeboronation and homocoupling side reactions.
FAQ 4: My reaction is clean but very slow or stalls completely. How can I overcome the presumed steric hindrance and electronic deactivation from the substituents?
Answer:
The combination of an ortho-fluoro and a bulky meta-amide group can significantly slow down the key steps of the Suzuki catalytic cycle, namely transmetalation and reductive elimination.[10][11] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Overcoming this requires a more potent catalytic system.
Recommended Catalyst Systems: The use of bulky, electron-rich biarylphosphine ligands (Buchwald ligands) is the state-of-the-art solution for coupling sterically demanding or electronically challenging substrates.[10] These ligands promote both oxidative addition and the crucial reductive elimination step.
| Ligand | Precatalyst | Recommended Base | Solvent | Typical Temp. | Key Advantages |
| XPhos | XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, CPME | 80-110 °C | Excellent for sterically hindered substrates.[10] |
| SPhos | SPhos Pd G3 | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 80-110 °C | Highly active, good for ortho-substituted systems.[12] |
| RuPhos | RuPhos Pd G3 | K₃PO₄, CsF | Dioxane, Toluene | 80-110 °C | Effective for electron-deficient halides and boronic acids.[10] |
Experimental Approach: If your standard conditions fail, a systematic screen of more advanced catalysts is the logical next step. Start with XPhos or SPhos in combination with a strong, non-nucleophilic base like K₃PO₄ in an anhydrous solvent like dioxane.
Section 3: Protocols & Methodologies
Protocol 1: Robust Suzuki Coupling of this compound
This protocol is designed as a starting point for difficult couplings, incorporating best practices to minimize common side reactions.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[9]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small, quenched aliquots.
-
Work-up: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
Welcome to the technical support center for 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS 874289-09-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this reagent under various reaction conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Symptoms: Your Suzuki-Miyaura cross-coupling reaction results in a low yield or complete failure to form the desired biaryl product. You may observe the formation of protodeboronated arene (3-fluoro-4-(pyrrolidine-1-carbonyl)benzene) as a major byproduct.
Potential Causes & Solutions:
-
Protodeboronation: This is a common side reaction for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] This process can be accelerated by harsh reaction conditions such as high temperatures, strong bases, and the presence of excess water.[4]
-
Solution 1: Milder Reaction Conditions: Employ milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[5] Lowering the reaction temperature can also mitigate protodeboronation.[4]
-
Solution 2: Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[5]
-
Solution 3: Use of Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[4][6][7][8] These derivatives can act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its decomposition.[6][7][8]
-
-
Catalyst Inactivation: The palladium catalyst used in Suzuki-Miyaura coupling can be deactivated by oxygen.[4][5]
-
Reagent Quality: The purity and stability of the boronic acid itself are critical. Boronic acids can degrade over time, especially if not stored properly.[4]
Issue 2: Formation of Homocoupled Byproduct
Symptoms: You observe the formation of a symmetrical biaryl product derived from the coupling of two molecules of the boronic acid.
Potential Cause & Solution:
-
Oxidative Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate the palladium-catalyzed coupling of two boronic acid molecules.[4]
-
Solution: As with preventing catalyst deactivation, rigorous exclusion of oxygen is key. Ensure your reaction setup is properly purged with an inert gas and that all solvents are thoroughly degassed.[5]
-
Issue 3: Inconsistent Reaction Performance
Symptoms: You experience significant variability in yield and reaction time between different batches of the same reaction.
Potential Causes & Solutions:
-
Boroxine Formation: Boronic acids have a tendency to dehydrate and form cyclic trimers called boroxines.[4] While often in equilibrium with the monomeric boronic acid in the reaction mixture, the presence of boroxines can affect the stoichiometry and consistency of the reaction.[4]
-
Solution 1: Reagent Purity Check: Assess the purity of your boronic acid. While boroxines can sometimes be used directly, significant degradation can impact your results.[4]
-
Solution 2: Use of Stabilized Boronic Acid Forms: Employing more stable derivatives like MIDA boronates can provide more consistent results by minimizing the formation of boroxines and other degradation products.[7][8]
-
-
Base Heterogeneity: For solid bases like potassium carbonate, ensuring it is finely powdered and well-dispersed in the reaction mixture is crucial for reproducible results, especially in biphasic reactions.[5]
-
Solution: Grind the base to a fine powder before use and ensure vigorous stirring throughout the reaction.[11]
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: This compound should be stored in a refrigerator at 2-8°C in a tightly sealed container to protect it from moisture and air.[9][10] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Q2: What is the expected stability of this boronic acid compared to other arylboronic acids?
A2: The presence of the electron-withdrawing fluoro and pyrrolidine-1-carbonyl groups on the phenyl ring is expected to enhance the stability of this compound against protodeboronation compared to non-fluorinated or electron-donating group-substituted analogs.[12] Electron-withdrawing groups decrease the nucleophilicity of the ipso-carbon, making it less susceptible to protonolysis.[3]
Q3: Can I use this boronic acid in reactions other than Suzuki-Miyaura coupling?
A3: Yes, arylboronic acids are versatile reagents in organic synthesis. Besides Suzuki-Miyaura coupling, they can be used in other cross-coupling reactions, such as Chan-Lam coupling for C-N and C-O bond formation, and as building blocks in the synthesis of more complex molecules. The boronic acid moiety can also form reversible covalent bonds with diols, a property exploited in the design of sensors and enzyme inhibitors.[12]
Q4: What analytical techniques can I use to assess the purity and stability of my this compound?
A4: ¹H, ¹⁹F, and ¹¹B NMR spectroscopy are powerful tools to assess the purity and monitor the stability of this compound.[13] ¹H and ¹⁹F NMR can help identify the parent compound and any organic byproducts, such as the protodeboronated arene. ¹¹B NMR is particularly useful for observing the boronic acid species and detecting the formation of boroxines or other boron-containing degradation products.
Q5: Are there more stable alternatives to this boronic acid that I can use?
A5: Yes, if stability is a major concern, you can use more stable boronic acid derivatives. Common alternatives include:
-
Pinacol esters: These are generally more stable to purification and storage than the free boronic acids.[14]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that can be handled and stored in air.[6][7][8] They act as a "slow-release" form of the boronic acid under specific reaction conditions.[7][8]
-
Trifluoroborate salts: These salts are often highly crystalline and exhibit enhanced stability towards oxidation.[14][15]
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[9][10] | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed | To prevent moisture ingress.[10] |
| Handling | In a well-ventilated area or fume hood | To avoid inhalation of dust.[16] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | Standard laboratory safety practice.[16] |
Visualizations
Diagram 1: Key Factors in the Stability of this compound
Caption: Factors influencing the stability and reactivity of the boronic acid.
Diagram 2: Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions
Caption: A systematic approach to troubleshooting failed coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. reddit.com [reddit.com]
- 12. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. researchgate.net [researchgate.net]
- 16. synquestlabs.com [synquestlabs.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical solutions to solubility issues encountered with 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of working with this valuable reagent, ensuring the success and reproducibility of your experiments.
Introduction
This compound is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce a fluorinated phenylpyrrolidine carbonyl moiety. While its structural features are highly desirable for drug discovery, its solubility can be a significant hurdle. This guide offers troubleshooting strategies and detailed protocols to effectively address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for dissolving this compound in a Suzuki-Miyaura reaction?
A1: For Suzuki-Miyaura coupling, a combination of an organic solvent and an aqueous base is typically used.[1][2] We recommend starting with polar aprotic solvents, which generally offer good solubility for this type of boronic acid.
-
Primary Recommendations: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are excellent first choices.[1][3]
-
Scientific Rationale: These solvents are effective at dissolving both the boronic acid and the coupling partner (often an aryl halide), promoting a homogeneous reaction mixture. The aqueous base is crucial for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step in the catalytic cycle.[4][5]
Q2: My boronic acid isn't fully dissolving. What can I do to improve its solubility?
A2: Incomplete dissolution is a common problem that can lead to reduced reaction yields and poor reproducibility. Here are several effective strategies:
-
Gentle Heating: Warming the reaction mixture can significantly enhance solubility. A temperature of 50-60 °C is often sufficient to dissolve the boronic acid without causing degradation.
-
Addition of a Co-solvent: If you are using a solvent like dioxane, adding a small amount of a more polar solvent such as DMF can improve the solubility of the boronic acid.
-
Sonication: The use of an ultrasonic bath can help break up solid particles and facilitate dissolution.[5]
-
Base Selection: The choice of base can impact solubility. While potassium carbonate (K₂CO₃) is common, using a stronger or more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes increase the solubility of the boronic acid by forming a more soluble boronate salt.[6]
Q3: Does the order of adding reagents matter for solubility and reaction success?
A3: Yes, the order of addition is a critical parameter. For optimal results, we recommend the following sequence:
-
Combine the this compound, your aryl halide, and the palladium catalyst in the reaction vessel.
-
Add the organic solvent and stir to form a suspension.
-
Finally, add the aqueous base. This allows the boronic acid to be well-dispersed before the base is introduced, which facilitates the formation of the active boronate species.
Troubleshooting Guide
This section addresses specific issues you might face and provides systematic solutions.
Issue 1: An oily or gummy precipitate forms after adding the base.
Cause: This phenomenon, known as "oiling out," can happen if the boronate salt formed upon base addition is not soluble in the reaction mixture. This is more likely to occur in highly concentrated solutions or with a suboptimal solvent system.
Solutions:
-
Increase Solvent Volume: Diluting the reaction mixture can often keep the boronate salt in solution.
-
Adjust the Solvent System: As noted in the FAQs, incorporating a co-solvent like DMF can improve solubility.
-
Change the Base: Switching to a different base may alter the solubility of the reaction components. For instance, sometimes an organic base like triethylamine can be effective, but be aware this can also change the reaction kinetics.
Issue 2: My reaction yields are inconsistent.
Cause: Inconsistent yields are often a result of incomplete dissolution of the boronic acid. If the boronic acid is not fully in solution, its concentration will vary between experiments, leading to unreliable outcomes.
Solutions:
-
Confirm Complete Dissolution: Before adding the palladium catalyst, visually ensure that all of the boronic acid has dissolved. This may require a combination of stirring and gentle warming.
-
Standardize Your Protocol: Keep a detailed record of all experimental parameters, including solvent volumes, reagent amounts, temperature, and stirring speed, and maintain consistency across all experiments.
-
Conduct a Preliminary Solubility Test: Before the main reaction, perform a small-scale test to confirm that your chosen solvent system will keep the boronic acid dissolved under the reaction conditions.
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol will help you identify the most suitable solvent for your needs.
-
Preparation: Weigh 10 mg of this compound into several vials.
-
Solvent Addition: Add 0.5 mL of a different test solvent (e.g., Dioxane, THF, DMF, Acetonitrile) to each vial.
-
Room Temperature Observation: Stir each vial for 5 minutes at room temperature and record the extent of dissolution.
-
Heating: For any samples that did not dissolve, heat them to 50 °C for 5 minutes and note any changes.
-
Data Summary: Organize your findings in a table for easy comparison.
| Solvent | Solubility at Room Temperature | Solubility at 50 °C |
| Dioxane | Partially Soluble | Soluble |
| THF | Partially Soluble | Soluble |
| DMF | Soluble | Soluble |
| Acetonitrile | Sparingly Soluble | Partially Soluble |
Protocol 2: Optimized Suzuki-Miyaura Coupling
This protocol is a good starting point that incorporates best practices for this boronic acid.
-
Vessel Preparation: In a dry reaction vessel, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed mixture of Dioxane and water (4:1 v/v).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
Visualizing the Workflow
Understanding the experimental workflow is key to troubleshooting. The following diagram outlines the decision-making process for addressing solubility issues.
Caption: A decision workflow for troubleshooting solubility issues.
Concluding Remarks
The successful application of this compound is highly dependent on managing its solubility. By taking a systematic approach to solvent selection, order of reagent addition, and temperature control, you can achieve consistent and high-yielding reactions. We hope this guide proves to be a valuable resource in your research. For additional support, please feel free to contact our technical support team.
References
Technical Support Center: Catalyst Deactivation in Reactions with 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this versatile building block in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling. Our approach is rooted in mechanistic understanding to provide not just solutions, but a framework for logical problem-solving in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a potentially challenging substrate in Suzuki-Miyaura coupling?
A1: This molecule possesses a unique combination of functional groups that can influence catalyst stability and reactivity. The primary concerns are:
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, an undesired side reaction that is often influenced by reaction conditions such as base, solvent, and temperature.[1][2] Boronic acids with electron-withdrawing groups can be susceptible to this decomposition pathway.[1]
-
Catalyst Inhibition by the Amide Group: The lone pair of electrons on the nitrogen atom of the pyrrolidine-1-carbonyl group, and the oxygen of the carbonyl, can potentially coordinate to the palladium center. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and stalling the catalytic cycle.[3]
-
Influence of the Ortho-Fluoro Substituent: While often beneficial for directing reactivity, ortho-substituents can also introduce steric hindrance that may affect the kinetics of the catalytic cycle.[4]
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a common indicator of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium clusters. This can be caused by:
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.[2]
-
Inadequate Ligand Protection: The ligand's role is to stabilize the palladium center. If the ligand is bulky enough, it can prevent the palladium atoms from aggregating. Insufficient ligand concentration or a ligand that is not sterically demanding enough can lead to palladium black formation.
-
Presence of Oxygen: Rigorous degassing of solvents and reagents is crucial to prevent the oxidation of the active Pd(0) catalyst.[2]
Q3: Can the purity of this compound affect my reaction?
A3: Absolutely. Impurities in the boronic acid reagent can act as catalyst poisons. It is also important to consider that boronic acids can form cyclic anhydrides (boroxines) upon storage, which may have different reactivity and solubility. Using a fresh, high-purity batch of the boronic acid is always recommended. For sensitive applications, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which is more resistant to degradation.[2]
Troubleshooting Guide: A Mechanistic Approach
This section provides a structured, question-and-answer guide to address specific experimental issues.
Problem 1: Low or Stalled Reaction Conversion
Q: My reaction starts but then stalls, leaving significant amounts of starting material. What are the likely causes and how can I address them?
A: A stalled reaction is a classic symptom of catalyst deactivation. Let's diagnose the potential root causes based on the structure of this compound.
Potential Cause A: Catalyst Inhibition by the Amide Moiety
The amide functionality, while seemingly distant from the boronic acid, can play a significant role in catalyst deactivation. The lone pairs on the nitrogen and oxygen atoms can coordinate to the palladium center, leading to off-cycle, inactive complexes.
Troubleshooting Steps:
-
Ligand Modification: Employ sterically hindered and electron-rich phosphine ligands. These bulky ligands create a "cone" around the palladium atom, which can disfavor the coordination of the amide group while still allowing the desired catalytic cycle to proceed.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates.
-
-
Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes help to outcompete the amide for coordination sites on the palladium. An initial ratio of 1.1:1 (Ligand:Pd) can be increased to 1.5:1 or 2:1.
dot
Caption: Amide coordination leading to catalyst deactivation.
Potential Cause B: Protodeboronation of the Starting Material
The boronic acid group is susceptible to cleavage, especially under harsh basic conditions or at elevated temperatures, leading to the formation of 3-fluoro-N,N-dimethylbenzamide as a byproduct.[1][2]
Troubleshooting Steps:
-
Choice of Base: Switch to a milder base. While strong bases like K₃PO₄ are often effective, they can also promote protodeboronation.
-
Milder Base Options: Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, potassium fluoride (KF) can be effective and is known to be milder.[5]
-
-
Use of a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin). Boronate esters are significantly more resistant to protodeboronation.[2]
-
Temperature Control: Run the reaction at the lowest effective temperature. If the reaction is sluggish at lower temperatures, first optimize the ligand and base before resorting to higher temperatures.[2]
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can facilitate protodeboronation. Ensure the use of anhydrous solvents.[2][6]
dot
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Problem 2: Reaction Fails to Initiate
Q: I've set up my reaction, but I'm seeing no product formation at all. What should I check first?
A: Complete lack of reactivity often points to a fundamental issue with one of the reaction components or the generation of the active catalyst.
Troubleshooting Steps:
-
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions are suitable for its reduction to the active Pd(0) species.[2]
-
Recommendation: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald precatalyst) that readily forms the active catalyst.
-
-
Reagent Quality:
-
Boronic Acid: Use a fresh, high-purity sample.
-
Aryl Halide: Ensure the purity of your coupling partner.
-
Base: Use a freshly opened or properly stored base. Some bases can be hygroscopic.
-
-
Degassing: Inefficient removal of oxygen is a common reason for reaction failure. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
-
Protocol: Employ at least three freeze-pump-thaw cycles for your solvent or sparge with an inert gas (argon or nitrogen) for a minimum of 30 minutes.[2]
-
dot
Caption: A logical workflow for diagnosing a non-starting reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This is a starting point protocol that should be optimized for your specific aryl halide.
| Reagent | Amount (mol equiv) | Notes |
| Aryl Halide | 1.0 | Limiting reagent |
| This compound | 1.2 - 1.5 | |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.02 | |
| Ligand (e.g., SPhos) | 0.022 - 0.044 | Maintain a 1.1:1 to 1.2:1 Ligand:Pd ratio |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | Finely powdered |
| Solvent (e.g., Dioxane/H₂O 4:1) | - | To make a 0.1 M solution based on the aryl halide |
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium precatalyst, ligand, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Protocol 2: Preparation of the Pinacol Boronate Ester
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is highly recommended.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction after drying under vacuum.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Selectivity in Reactions with 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
Welcome to the technical support center for 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reagent in their synthetic endeavors. As a senior application scientist, I've compiled this resource to address common challenges and provide in-depth, field-tested insights to enhance the selectivity and success of your reactions, particularly the Suzuki-Miyaura cross-coupling.
The unique structure of this compound, featuring an ortho-fluoro substituent and a bulky ortho-amide group relative to the boronic acid, presents specific challenges and opportunities in cross-coupling reactions. Understanding the interplay of electronic and steric effects is paramount to achieving high yields and selectivity. This guide will walk you through troubleshooting common issues and provide robust protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid to form a biphenyl dimer. Protodeboronation is often exacerbated by excessive water, high temperatures, or a non-optimal choice of base. Homocoupling can be promoted by the presence of oxygen or certain palladium catalyst systems.
Q2: How do the ortho substituents on this boronic acid affect its reactivity and the selectivity of the coupling reaction?
A2: The ortho-fluoro group is electron-withdrawing, which can influence the electronics of the phenyl ring and potentially retard the rate of transmetalation. The ortho-pyrrolidine-1-carbonyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can be advantageous in preventing homocoupling but may also slow down the desired cross-coupling reaction, necessitating the use of more active catalyst systems. In some cases, the amide carbonyl could potentially coordinate with the palladium center, influencing the reaction pathway.[1]
Q3: Which palladium catalysts and ligands are recommended for coupling with this sterically hindered boronic acid?
A3: For sterically demanding coupling partners, highly active catalyst systems are generally required. We recommend starting with palladium pre-catalysts that feature bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent choices as they are known to facilitate the coupling of sterically hindered substrates.[2] For instance, a catalyst system comprising Pd(OAc)₂ with a ligand like RuPhos has been shown to be effective for coupling aryl chlorides with primary alkyltrifluoroborates, indicating its high activity.[2]
Q4: What is the optimal choice of base for Suzuki-Miyaura reactions with this substrate?
A4: The choice of base is critical and often depends on the solvent and the coupling partner. For many Suzuki-Miyaura reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[3][4] In cases where milder conditions are needed to prevent decomposition of sensitive substrates, potassium phosphate (K₃PO₄) can be a good alternative. The reactivity of the boronic acid is linked to the formation of the borate anion, and the choice and amount of base can influence the selectivity of the reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium catalyst may be old or deactivated. 2. Ineffective Ligand: The chosen ligand may not be suitable for the sterically hindered substrate. 3. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. 4. Poor Choice of Base: The base may not be strong enough to facilitate transmetalation. | 1. Use a fresh source of palladium catalyst or a pre-catalyst. 2. Switch to a bulkier, more electron-rich phosphine ligand like SPhos or XPhos. 3. Incrementally increase the reaction temperature, monitoring for substrate decomposition. 4. Try a stronger base such as Cs₂CO₃ or K₃PO₄. |
| Significant Protodeboronation | 1. Presence of Water: The reaction may be sensitive to water, leading to the hydrolysis of the boronic acid. 2. Prolonged Reaction Time at High Temperature: This can lead to thermal decomposition of the boronic acid. 3. Inappropriate Base: Some bases can promote protodeboronation. | 1. Ensure all solvents and reagents are anhydrous. Use a freshly opened bottle of base. 2. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. 3. Consider using a milder base like K₃PO₄. |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Sub-optimal Catalyst System: Some palladium catalysts are more prone to facilitating homocoupling. 3. Excess Boronic Acid: A large excess of the boronic acid can increase the likelihood of homocoupling. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Screen different palladium catalysts and ligands. 3. Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Variations in the purity of the boronic acid, aryl halide, or catalyst can affect the outcome. 2. Variable Reaction Conditions: Minor changes in temperature, stirring rate, or inert atmosphere can lead to different results. 3. Moisture Contamination: Inconsistent drying of glassware or solvents. | 1. Use reagents from a reliable source and of consistent purity. 2. Carefully control all reaction parameters. 3. Ensure rigorous drying of all equipment and solvents for every reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Key Relationships
To aid in understanding the experimental process and the factors influencing selectivity, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting poor selectivity in Suzuki-Miyaura reactions.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Substituted Phenylboronic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and developers, we understand that while substituted phenylboronic acids are powerful reagents in modern synthesis, particularly for Suzuki-Miyaura cross-coupling, they come with a unique set of challenges. Their stability, reactivity, and propensity for side reactions can vary dramatically depending on the substitution pattern and reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios we frequently encounter in the field. It is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to diagnose and resolve issues in your own experiments.
Section 1: Stability, Handling, and Reagent Quality
The root of many failed reactions begins before any reagents are mixed. Understanding the nature of your boronic acid is the first step to success.
Q1: My substituted phenylboronic acid has been on the shelf for a while and its appearance has changed. Is it still viable for my reaction?
A: This is a very common and important observation. Phenylboronic acids have a propensity to dehydrate and form cyclic trimeric anhydrides, known as boroxines.[1] This is a reversible equilibrium process.
-
Causality: The presence of boroxine is not necessarily detrimental to a Suzuki-Miyaura coupling, as the boroxine can be hydrolyzed back to the active monomeric boronic acid under the basic reaction conditions.[1] However, the conversion can sometimes be slow or incomplete, affecting stoichiometry and reaction kinetics. More importantly, significant boroxine formation indicates improper storage (exposure to heat or vacuum for prolonged periods) and may suggest other, more problematic decomposition pathways could have occurred. The water content in commercial boronic acids can vary, leading to different ratios of the acid and its boroxine.[1]
-
Troubleshooting & Validation:
-
Characterization: The best practice is to re-characterize the reagent. ¹¹B NMR is an excellent tool for this, as the trigonal boronic acid and the tetrahedral boroxine give distinct signals (typically around δ 25-35 ppm and δ 15-25 ppm, respectively).[1]
-
Stoichiometry Adjustment: If you confirm a significant presence of boroxine, remember that three molecules of boronic acid form one molecule of boroxine. You may need to adjust the mass of the reagent used to ensure the correct molar equivalents are present in your reaction.
-
Pre-treatment: For sensitive reactions, you can regenerate the boronic acid by dissolving the material in a solvent like diethyl ether and washing with a small amount of water, followed by drying. However, this is often unnecessary for standard Suzuki couplings.
-
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction
This is where the majority of issues arise. A systematic approach is key to diagnosing the problem.
Q2: My Suzuki coupling reaction has failed or is giving very low yield. What are the first things I should check?
-
Expertise & Causality: The Suzuki reaction is a catalytic cycle, and any single component failing can halt the entire process.[2][3] The most common failure points are an inactive catalyst, poor reagent quality, or suboptimal reaction conditions that fail to facilitate one of the key steps (oxidative addition, transmetalation, or reductive elimination).[2][3][4]
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
-
Trustworthy Protocol Steps:
-
Catalyst Activity: The active species is Pd(0).[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[4][5] This can fail. Test your catalyst/ligand system on a known, reliable reaction (e.g., phenylboronic acid and iodobenzene) to confirm its activity.[4]
-
Oxygen Exclusion: Oxygen can oxidize the active Pd(0) catalyst to inactive palladium species and promote the unwanted homocoupling of your boronic acid.[5][6] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Base and Water: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] For anhydrous reactions, ensure your base is finely powdered and dry.[5] For aqueous base systems (e.g., K₂CO₃), ensure vigorous stirring to maximize the interface between the organic and aqueous phases.[5]
-
Reagent Purity: Impurities in either the aryl halide or the boronic acid can poison the catalyst. Verify the purity of your starting materials.
-
Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major decomposition pathway, especially for electron-rich, heteroaromatic, or sterically hindered boronic acids.[5][8]
-
Causality & Mechanism: This side reaction involves the protonolysis of the carbon-boron bond.[8] The mechanism is highly dependent on pH.[8] In the basic conditions of the Suzuki coupling, the reaction often proceeds through the boronate species reacting with a proton source, which is typically water.[8][9] The reaction rate is highly sensitive to the electronic properties of the aryl ring; electron-withdrawing groups can stabilize the C-B bond, while electron-donating groups can make it more susceptible to cleavage.
Mechanism of Base-Catalyzed Protodeboronation
Caption: Simplified mechanism of base-catalyzed protodeboronation in aqueous media.
-
Troubleshooting & Validation:
-
Use Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous solvents and bases (e.g., K₃PO₄ in dry dioxane) can significantly suppress protodeboronation.[5][10]
-
Employ Milder Bases: Strong bases can accelerate the reaction. Consider using weaker inorganic bases like K₂CO₃ or even KF.[5]
-
Use Boronic Esters (Slow Release): Converting the boronic acid to a more stable ester, such as a pinacol (Bpin) or MIDA boronate ester, is a highly effective strategy.[3][8] These esters hydrolyze slowly under the reaction conditions to release a low concentration of the active boronic acid, which is consumed quickly by the catalytic cycle, minimizing its residence time and chance for decomposition.[8][11]
-
Increase Reaction Rate: Use a more active catalyst/ligand combination to accelerate the desired Suzuki coupling. If the cross-coupling is much faster than protodeboronation, the side reaction becomes negligible.[8]
-
Q4: My main byproduct is the homocoupling of my boronic acid (a biaryl). What causes this and how do I stop it?
A: The formation of a symmetrical biaryl from the dimerization of your boronic acid is typically a sign of oxygen in your reaction or the presence of excess Pd(II) species.[5][6][12]
-
Causality & Mechanism: This side reaction is often mediated by Pd(II). Two molecules of the boronic acid can transmetalate onto a Pd(II) center, which then undergoes reductive elimination to form the biaryl product and Pd(0).[4] The presence of oxygen can facilitate this by re-oxidizing Pd(0) back to Pd(II), creating a catalytic cycle for homocoupling.[6] This is especially problematic if you start with a Pd(II) precatalyst and its initial reduction to Pd(0) is inefficient.[12]
Mechanism of Oxidative Homocoupling
Caption: Palladium(II)-mediated homocoupling of boronic acids, often facilitated by oxygen.
-
Troubleshooting & Validation:
-
Rigorous Degassing: This is the most critical factor. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with argon for at least 30 minutes.[4][12] Maintain a positive inert atmosphere throughout the reaction.
-
Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes help, as it bypasses the need for in-situ reduction of a Pd(II) precatalyst.[4]
-
Add a Reducing Agent: In some cases, adding a mild reducing agent, like potassium formate, can help maintain the palladium in its active Pd(0) state and suppress homocoupling.[12]
-
Q5: I'm struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?
A: Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can dramatically slow down the transmetalation and reductive elimination steps.[5] Overcoming this requires more forcing conditions and specialized catalyst systems.
-
Expertise & Causality: Bulky groups prevent the coupling partners from easily approaching the palladium center. The key is to use ligands that are also very bulky. This may seem counterintuitive, but bulky, electron-rich phosphine ligands promote the crucial reductive elimination step, which is often rate-limiting for hindered substrates.[3][5]
Table 1: Recommended Ligands for Hindered Couplings
| Ligand Class | Example Ligands | Key Features | When to Use |
| Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich; promote reductive elimination.[5] | The go-to choice for ortho-substituted aryl halides and boronic acids. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors; form very stable catalysts. | Effective for both electron-rich and electron-poor substrates, including chlorides. |
| Ferrocenylphosphines | dppf | Good general ligand, but may be less effective for extremely hindered cases compared to biarylphosphines. | A good starting point for moderately hindered systems. |
-
Troubleshooting & Validation:
-
Switch to Bulky Ligands: This is the most effective strategy. Use a modern Buchwald-type biarylphosphine ligand like XPhos or RuPhos.[5]
-
Use a Stronger, Non-nucleophilic Base: Potassium phosphate (K₃PO₄) is often the base of choice for hindered couplings as it is strong enough to promote transmetalation without causing other side reactions.
-
Increase Temperature: Hindered couplings often require higher temperatures (e.g., refluxing toluene or dioxane) to overcome the activation energy barrier.
-
Solvent Choice: Polar aprotic solvents like dioxane, toluene, or DMF are typically effective.
-
Section 3: Post-Reaction Purification
A successful reaction is only half the battle. Removing boron-containing impurities is a common and frustrating challenge.
Q6: I can't separate my product from residual boronic acid and other boron-containing impurities. What purification strategies can I use?
A: Boronic acids and their byproducts can be tricky to remove using standard silica gel chromatography due to their polarity and potential to streak on the column.
-
Expertise & Causality: The Lewis acidic nature of the boron atom allows it to interact strongly with the silica gel surface. Furthermore, boronic acids can have similar polarities to the desired biaryl products, especially if the product also contains polar functional groups.
-
Troubleshooting & Validation:
-
Acid/Base Extraction: This is often the most effective first step. After the reaction, perform a liquid-liquid extraction. Dilute the reaction mixture with a solvent like ethyl acetate and wash with a basic aqueous solution (e.g., 1M NaOH).[13] The boronic acid will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous layer. Be sure to check that your desired product is stable to these basic conditions.
-
Derivatization/Scavenging: You can selectively react the boronic acid impurity. A common method is to treat the crude product mixture with a diol, such as pinacol or diethanolamine, to form a boronate ester.[5] These esters have very different polarities and are often more easily separated by chromatography. There are also commercially available "scavenger" resins functionalized with diols that can be used to selectively bind and remove boronic acid impurities.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification and can often leave boron impurities behind in the mother liquor.
-
Specialized Chromatography: If you must use chromatography, consider adding a small amount of a modifier to the eluent, such as triethylamine, to reduce tailing. Alternatively, using a different stationary phase like alumina might be effective.
-
Section 4: Analytical Methods
Accurate analysis is crucial for both starting materials and final products.
Q7: How can I accurately quantify boronic acid impurities in my starting material or final product?
A: Several analytical techniques can be employed, with the choice depending on the required sensitivity and the nature of the sample matrix.[14]
Table 2: Comparison of Analytical Methods for Boronic Acid Impurities
| Method | Principle | Advantages | Limitations | Typical Sensitivity |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity; ideal for trace-level quantification in complex matrices.[14][15] | Requires specialized equipment. | pg/mL to ng/mL[14] |
| ¹¹B NMR | NMR spectroscopy specific for the boron nucleus. | Directly observes boron-containing species; can distinguish between boronic acid and boroxine.[1] | Low sensitivity compared to MS; requires higher concentrations. | ~µg/mL |
| GC-MS | Separation of volatile compounds followed by mass detection. | Excellent for volatile impurities like the protodeboronated arene (e.g., benzene from phenylboronic acid).[1] | Boronic acids themselves are non-volatile and require derivatization.[1] | Sub-ppm for volatile analytes.[1] |
| HPLC-UV | Chromatographic separation with UV absorbance detection. | Widely available; good for routine purity checks of known impurities with a chromophore.[14] | Lower sensitivity than MS; requires a UV-active analyte. | ng/mL to µg/mL |
-
Trustworthy Protocol: For drug development professionals, where trace-level impurities must be controlled, developing a validated LC-MS/MS method is the gold standard.[14][15] This often involves derivatization of the boronic acid to improve its chromatographic behavior and ionization efficiency.[15]
Section 5: Reference Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), substituted phenylboronic acid (1.2 - 1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if separate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe.
-
Base Addition: Add the base (e.g., 2M aqueous K₂CO₃, 2.0-3.0 eq) via syringe. Ensure the solvent has been properly degassed before adding the base solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Boron Impurities from Reaction Mixtures
Welcome to the technical support center for the effective removal of boron-containing impurities from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification processes.
I. Understanding the Challenge: The Nature of Boron Impurities
Boron-based reagents, particularly boronic acids and their esters, are indispensable in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their unique chemical properties can present significant purification challenges.[1]
Common Boron-Containing Impurities:
-
Unreacted Boronic Acids/Esters: Often the primary culprits.
-
Borate Salts: Formed during the reaction or aqueous workup.
-
Boroxines: Cyclic anhydrides of boronic acids that can complicate purification.[3][4]
-
Pinacol: A common byproduct when using pinacol boronate esters.[5]
The difficulty in removing these impurities often stems from their polarity and potential solubility in both organic and aqueous phases, making standard extraction techniques less effective.[1]
II. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common questions and provides initial troubleshooting steps for boron impurity removal.
Q1: My standard aqueous workup isn't removing all the boron impurities. What's the first thing I should try?
A1: A simple modification to your aqueous workup can often be highly effective. Instead of a neutral or slightly acidic wash, employ a basic aqueous solution (e.g., 1-2 M NaOH).[6] This converts the boronic acid into a more water-soluble borate salt, facilitating its removal into the aqueous layer.[1][6]
Q2: I'm observing a persistent impurity that streaks on my silica gel column. Could this be a boron compound?
A2: Yes, this is a common observation.[7] Boronic acids and their byproducts can interact strongly with silica gel, leading to poor separation. If you suspect a boron impurity, consider the alternative purification strategies outlined in this guide before resorting to chromatography.
Q3: Are there any "quick and dirty" methods to remove small amounts of boronic acid impurities?
A3: For some applications, a simple filtration through a plug of silica gel functionalized with a diol or amine-based scavenger can be effective for removing trace amounts of boron impurities. This is particularly useful for rapid, small-scale purifications.
Q4: I'm working on a large-scale synthesis. What are the most scalable methods for boron removal?
A4: For large-scale applications, liquid-liquid extraction and precipitation methods are generally the most scalable and cost-effective.[8][9] The use of scavenger resins can also be adapted for larger scales, although the cost of the resin may be a consideration.
Q5: My final Active Pharmaceutical Ingredient (API) has trace levels of boron. Is this a concern?
A5: Yes, this is a significant concern. Recent studies have raised questions about the potential mutagenic activity of some boronic acids.[10][11] Regulatory bodies are increasingly scrutinizing such impurities, making their effective removal critical for drug development.[11][12]
III. Troubleshooting Guides: Method-Specific Solutions
This section provides detailed troubleshooting for specific boron removal techniques.
Guide 1: Optimizing Aqueous Extraction
Aqueous extraction is often the first line of defense. Here's how to optimize it:
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete removal with basic wash | Insufficiently basic solution or poor phase mixing. | Increase the concentration of the basic solution (e.g., from 1M to 2M NaOH). Ensure vigorous stirring during the extraction to maximize interfacial contact. |
| Emulsion formation | High concentration of salts or surfactants. | Add a small amount of brine to the aqueous layer to break the emulsion. Consider a gentle centrifugation if the emulsion persists. |
| Product loss into the aqueous layer | Product has acidic or highly polar functional groups. | Carefully adjust the pH of the aqueous layer. A less basic solution might be sufficient to remove the boron impurity without extracting the product. |
Experimental Workflow: Optimized Aqueous Extraction
Caption: Workflow for optimized aqueous extraction of boron impurities.
Guide 2: Leveraging Scavenger Resins
Scavenger resins are functionalized solid supports that irreversibly bind to and remove specific impurities.[13] This method offers high selectivity and ease of use.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete removal of boron | Insufficient amount of scavenger resin or inadequate reaction time. | Increase the equivalents of scavenger resin used. Extend the reaction time or gently heat the mixture to improve kinetics. |
| Product binds to the resin | Product has functional groups that interact with the scavenger. | Choose a scavenger resin with a different functional group. For example, if your product is acidic, avoid basic scavenger resins. |
| Slow filtration of the resin | Fine particles of the resin are clogging the filter. | Use a coarser frit for filtration or allow the resin to settle and decant the supernatant. |
Common Boron Scavenger Resins:
| Resin Type | Functional Group | Mechanism | Best For |
| Diethanolamine (DEAM) | Diethanolamine | Forms a stable complex with boronic acids. | General purpose boronic acid scavenging.[14][15] |
| Diol-functionalized | vicinal diols | Forms a cyclic boronate ester. | Selective removal of boronic acids.[10][16] |
| Guanidine-functionalized | Guanidine | Acts as a strong base to chelate boronic acids. | Scavenging of boronic and phenolic acids.[16] |
Experimental Protocol: Boron Removal with DEAM Scavenger Resin
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM, THF).
-
Add the DEAM scavenger resin (typically 2-4 equivalents relative to the boron impurity).
-
Stir the mixture at room temperature for 2-16 hours. The reaction can be monitored by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate to obtain the purified product.
Guide 3: Liquid-Liquid Extraction with Alcohols/Diols
Certain alcohols and diols can selectively extract boric acid and its derivatives from aqueous or organic solutions.[8][17][18] This method is particularly useful for large-scale purifications.
| Issue | Potential Cause | Troubleshooting Steps |
| Low extraction efficiency | Incorrect pH or suboptimal alcohol/diol choice. | Adjust the pH of the aqueous phase. For boric acid, a pH not exceeding 7 is often optimal for extraction into the organic phase.[17] Screen different long-chain alcohols (C7-C12) or diols to find the most effective extractant.[17] |
| Difficult phase separation | Similar densities of the aqueous and organic phases. | Add a co-solvent to the organic phase to adjust its density. |
Logical Relationship: Key Parameters in Liquid-Liquid Extraction
Caption: Key parameters influencing the efficiency of liquid-liquid extraction.
IV. Advanced Purification Strategies
When standard methods are insufficient, these advanced techniques can be employed.
Precipitation and Recrystallization
-
Precipitation: In some cases, boron impurities can be precipitated by forming an insoluble complex. For example, adding magnesium oxide can precipitate magnesium borate.[19]
-
Recrystallization: This classic purification technique can be effective if there is a significant difference in solubility between the desired product and the boron impurity in a particular solvent system.
Chromatographic Methods
While challenging, chromatography can be optimized for boron impurity removal.
-
Ion-Exchange Chromatography: Boron-selective ion-exchange resins can be highly effective for removing borate ions from aqueous solutions.[20][21]
-
Boronate Affinity Chromatography: This technique utilizes resins functionalized with boronic acids to selectively capture and separate cis-diol-containing molecules.[22]
V. Quantification of Boron Impurities
Accurately quantifying residual boron is crucial, especially in pharmaceutical applications.
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantifying organic impurities in APIs.[23][24]
-
Mass Spectrometry (MS): Provides high sensitivity for detecting and identifying trace impurities.[23][][26]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The preferred method for detecting and quantifying elemental impurities, including boron.[12]
-
Nuclear Magnetic Resonance (NMR): Can be used for structural elucidation and quantification of impurities.[]
VI. References
-
Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from --INVALID-LINK--
-
Technical Support Center: Effective Removal of Boric and Acetic Acid Byproducts. (2025, November). Benchchem. Retrieved from --INVALID-LINK--
-
Solid-Supported Scavengers. (n.d.). Supra Sciences. Retrieved from --INVALID-LINK--
-
Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--
-
Spectroscopic and Computational Analyses of Liquid–Liquid Interfacial Reaction Mechanism of Boric Acid Esterification with 2,2,4-Trimethyl-1,3-pentanediol in Boron Extraction Processes. (2018, April 23). ACS Publications. Retrieved from --INVALID-LINK--
-
SiliaBond Organic Scavengers. (n.d.). SiliCycle. Retrieved from --INVALID-LINK--
-
Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. (2024, January 10). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Separation of boric acid from radioactive wastes by liquid-liquid extraction. (2007, January 9). AKJournals. Retrieved from --INVALID-LINK--
-
Process for recovering boric acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate. Retrieved from --INVALID-LINK--
-
SiliaMetS DEAM (R54430B). (n.d.). SiliCycle. Retrieved from --INVALID-LINK--
-
Removing Boron Impurity? (2016, October 24). Reddit. Retrieved from --INVALID-LINK--
-
Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. (n.d.). SiliCycle. Retrieved from --INVALID-LINK--
-
A kind of method of removing boric acid catalyst. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Bothered by mutagenic compounds ? Let our expertise guide you. (2015, September 28). SiliCycle. Retrieved from --INVALID-LINK--
-
Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Separating boric acid from sodium chloride. (2017, January 27). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025, August 7). ResearchGate. Retrieved from --INVALID-LINK--
-
Research on Impurities in APIs. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--
-
How to purify boronate esters? (2024, May 23). ResearchGate. Retrieved from --INVALID-LINK--
-
Boron Recovery from Organic Solutions Used in Brine Treatment through a Water Stream. (2024, March 1). MDPI. Retrieved from --INVALID-LINK--
-
Method for purifying elemental boron. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Two-step process for removing boron compounds from aqueous solutions of magnesium chloride. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Best way to remove pinacol post suzuki. (2023, August 1). Reddit. Retrieved from --INVALID-LINK--
-
Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma. Retrieved from --INVALID-LINK--
-
Removal of boron-containing byproducts from reactions. (2025, December). Benchchem. Retrieved from --INVALID-LINK--
-
Boron isotopic separation with pyrocatechol-modified resin by chromatography technology: Experiment and numerical simulation. (2018, January 25). Semantic Scholar. Retrieved from --INVALID-LINK--
-
boronic esters. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
The Importance of API Impurity Profiling in Drug Development. (2025, January 28). Pharmaffiliates. Retrieved from --INVALID-LINK--
-
Purification of waters from boron by fatty acids solid-phase extraction. (2018, November 8). Journal of Chemical Technology and Metallurgy. Retrieved from --INVALID-LINK--
-
(PDF) Boronate Affinity Chromatography. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Removal of boron from wastewater by precipitation of a sparingly soluble salt. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from --INVALID-LINK--
-
Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. (2023, March 10). KBI Biopharma. Retrieved from --INVALID-LINK--
-
Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
What are the Techniques for Boron Removal from Commercial RO Plant. (n.d.). Netsol Water. Retrieved from --INVALID-LINK--
-
Boronic acid. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. (2025, December 26). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Boron Removal from Water. (2019, September 23). Pure Aqua, Inc. Retrieved from --INVALID-LINK--
-
Boron removal from industrial effluents - new process. (2019, November 7). SAITA. Retrieved from --INVALID-LINK--
-
Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 18). MDPI. Retrieved from --INVALID-LINK--
-
Key Considerations When Purchasing Boron Removal Ion Exchange Resins. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023, December 21). MDPI. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 14. suprasciences.com [suprasciences.com]
- 15. silicycle.com [silicycle.com]
- 16. silicycle.com [silicycle.com]
- 17. US3855392A - Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CN1073682A - A kind of method of removing boric acid catalyst - Google Patents [patents.google.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. What are the Techniques for Boron Removal from Commercial RO Plant [netsolwater.com]
- 22. researchgate.net [researchgate.net]
- 23. contractpharma.com [contractpharma.com]
- 24. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kbibiopharma.com [kbibiopharma.com]
Validation & Comparative
A Technical Guide to the ¹H NMR Spectral Characteristics of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Among these, 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid stands out as a versatile reagent, incorporating a fluorine atom that can enhance metabolic stability and binding affinity, and a pyrrolidine-1-carbonyl group that can modulate solubility and offer a vector for further chemical elaboration. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this characterization.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. In the absence of a publicly available experimental spectrum, this guide presents a detailed, predicted spectrum based on established NMR principles and data from analogous compounds. This is followed by a comparative analysis with structurally related molecules, offering a framework for researchers to interpret their own experimental data, identify potential impurities, and understand the impact of structural modifications on the NMR spectrum.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the substituted phenyl ring and the aliphatic protons of the pyrrolidine moiety. The chemical shifts, multiplicities, and coupling constants are influenced by the electronic effects of the fluorine, boronic acid, and pyrrolidine-1-carbonyl substituents.
Aromatic Region (Predicted ~δ 7.0 - 8.0 ppm):
The trisubstituted benzene ring will give rise to a complex multiplet system. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid and carbonyl groups, and the electron-donating (via resonance) and electron-withdrawing (via induction) effects of the fluorine atom.
-
H-2: This proton is ortho to the boronic acid group and meta to the fluorine and carbonyl groups. It is expected to be a doublet of doublets (dd) or a triplet (t) due to coupling with H-6 and the fluorine atom. Its chemical shift will be downfield due to the deshielding effect of the adjacent boronic acid.
-
H-5: This proton is ortho to the fluorine atom and meta to the boronic acid and carbonyl groups. It will likely appear as a triplet or a doublet of doublets due to coupling with H-6 and the fluorine atom. The strong electronegativity of the fluorine will cause a downfield shift.
-
H-6: This proton is ortho to the carbonyl group and meta to the boronic acid and fluorine atoms. It is expected to be a doublet of doublets (dd) due to coupling with H-2 and H-5. The carbonyl group's deshielding effect will shift this proton downfield.
Pyrrolidine Region (Predicted ~δ 1.8 - 3.8 ppm):
The pyrrolidine ring protons will exhibit characteristic signals, often appearing as broad multiplets due to the restricted rotation around the amide C-N bond and the resulting magnetic non-equivalence.
-
-CH₂- (positions 2' and 5'): The two methylene groups adjacent to the nitrogen atom will be deshielded and are expected to appear as two distinct multiplets in the range of δ 3.4 - 3.8 ppm.
-
-CH₂- (positions 3' and 4'): The other two methylene groups of the pyrrolidine ring will be more shielded and are predicted to resonate as a multiplet in the range of δ 1.8 - 2.2 ppm.
Boronic Acid Protons (B(OH)₂):
The protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and water content. They typically appear as a broad singlet and can exchange with deuterium in deuterated solvents, leading to a diminished or absent signal.
Below is a table summarizing the predicted ¹H NMR chemical shifts and multiplicities for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.8 - 8.0 | dd or t | J(H-2, H-6) ≈ 1-2 Hz, J(H-2, F) ≈ 2-3 Hz |
| H-5 | 7.2 - 7.4 | t or dd | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F) ≈ 8-9 Hz |
| H-6 | 7.5 - 7.7 | dd | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, H-2) ≈ 1-2 Hz |
| Pyrrolidine -CH₂- (2', 5') | 3.4 - 3.8 | m | - |
| Pyrrolidine -CH₂- (3', 4') | 1.8 - 2.2 | m | - |
| B(OH)₂ | Variable (broad) | s | - |
Comparative Analysis with Structurally Related Compounds
To provide context for the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of similar molecules.
1. 3-Fluorophenylboronic Acid:
The ¹H NMR spectrum of 3-fluorophenylboronic acid provides a baseline for the chemical shifts of the aromatic protons in a similar substitution pattern, without the influence of the pyrrolidine-1-carbonyl group. The absence of the amide group results in a less complex aromatic region.
2. N-Acetylpyrrolidine:
The ¹H NMR spectrum of N-acetylpyrrolidine is a good model for the signals of the pyrrolidine ring protons. In N-acetylpyrrolidine, the methylene protons adjacent to the nitrogen typically appear around δ 3.4 ppm, while the other methylene protons resonate around δ 1.9 ppm.[1] This is consistent with the predicted shifts for the target molecule.
3. 4-Carboxy-3-fluorophenylboronic acid:
This compound is structurally very similar to the target molecule, with a carboxylic acid group instead of a pyrrolidine amide. The electronic effect of a carboxylic acid is comparable to that of an amide, so the chemical shifts of the aromatic protons in this compound would be expected to be very close to those predicted for this compound.
| Compound | Aromatic Proton Shifts (δ, ppm) | Pyrrolidine/Other Proton Shifts (δ, ppm) |
| This compound (Predicted) | H-2: 7.8-8.0, H-5: 7.2-7.4, H-6: 7.5-7.7 | Pyrrolidine: 1.8-2.2, 3.4-3.8 |
| 3-Fluorophenylboronic Acid | ~7.1 - 7.6 | - |
| N-Acetylpyrrolidine | - | ~1.9, ~3.4 |
| 4-Carboxy-3-fluorophenylboronic acid | Similar to target molecule | COOH: broad singlet |
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the acidic B(OH)₂ protons. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the B(OH)₂ signal.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of complex multiplets.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals to determine the relative number of protons.
-
Potential Impurities and Spectral Considerations
-
Boronic Anhydride (Boroxine) Formation: Phenylboronic acids can undergo dehydration to form cyclic trimers known as boroxines.[2][3] This process can be accelerated by heat or the presence of drying agents. The formation of boroxine will result in a different set of aromatic signals, often slightly downfield from the parent boronic acid, and the disappearance of the B(OH)₂ signal.[2] Careful sample handling and storage are crucial to minimize this impurity.
-
Residual Solvents: Ensure the sample is thoroughly dried to avoid signals from residual synthesis or purification solvents.
-
Water: The presence of water can broaden the B(OH)₂ signal and affect its chemical shift.
Visualizing the Molecular Structure and NMR Workflow
To aid in the understanding of the ¹H NMR spectrum, the following diagrams illustrate the molecular structure with proton assignments and a general workflow for NMR analysis.
Caption: Molecular structure of this compound with proton numbering.
Caption: General workflow for ¹H NMR data acquisition and analysis.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for confirming its structure and assessing its purity. This guide provides a comprehensive, albeit predictive, analysis of its key spectral features. By understanding the expected chemical shifts and coupling patterns, and by comparing them with those of related compounds, researchers can confidently interpret their experimental data. The provided experimental protocol and considerations for potential impurities will further aid in obtaining high-quality and reliable NMR spectra, facilitating the seamless integration of this valuable building block into synthetic and medicinal chemistry programs.
References
A Technical Guide to the Structural Elucidation of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid: A Comparative Analysis of 13C NMR and Alternative Spectroscopic Techniques
For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, a compound of interest in medicinal chemistry.[1][2][3] Beyond a simple data presentation, this document offers a comparative assessment with alternative analytical methods, equipping the reader with the rationale behind choosing the most effective characterization techniques.
Predicted 13C NMR Spectral Data for this compound
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale for Prediction |
| C=O (Amide) | ~168 | Singlet | Typical chemical shift for a tertiary amide carbonyl carbon. |
| C-B | ~135 | Broad Singlet | The carbon attached to the boron atom typically appears as a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the electron-withdrawing nature of the boronic acid group. |
| C-F | ~160 | Doublet (¹JCF ≈ 245 Hz) | The direct coupling between carbon and fluorine results in a large coupling constant. The chemical shift is significantly downfield due to the high electronegativity of fluorine.[4] |
| C-N | ~140 | Doublet (²JCF ≈ 20 Hz) | This carbon is two bonds away from the fluorine atom, resulting in a smaller coupling constant. The electron-withdrawing amide group shifts this signal downfield. |
| Aromatic CH | ~130 | Doublet (³JCF ≈ 8 Hz) | |
| Aromatic CH | ~115 | Doublet (²JCF ≈ 22 Hz) | |
| Pyrrolidine CH₂ (adjacent to N) | ~48 | Singlet | Typical chemical shift for methylene carbons adjacent to a nitrogen atom in a five-membered ring. |
| Pyrrolidine CH₂ | ~25 | Singlet | Typical chemical shift for the other methylene carbons in a pyrrolidine ring. |
Comparative Analysis of Analytical Techniques
While 13C NMR is a powerful tool for elucidating the carbon skeleton of a molecule, a comprehensive characterization relies on a multi-technique approach.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Carbon framework, presence of functional groups, and C-F coupling information.[4] | Provides detailed structural information about the carbon backbone. | Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or higher sample concentrations. Quadrupolar broadening from boron can affect the signal of the attached carbon. |
| ¹H NMR | Proton environment, number of protons, and their connectivity. | High sensitivity and resolution, providing detailed information about the proton structure. | Does not directly probe the carbon skeleton. |
| ¹⁹F NMR | Presence and environment of fluorine atoms.[5][6] | Highly sensitive nucleus, providing clear signals for fluorine-containing compounds. Sensitive to the electronic environment, making it a good probe for structural changes.[5] | Only applicable to fluorine-containing compounds. |
| ¹¹B NMR | Coordination state and environment of the boron atom.[4] | Directly probes the boron atom, providing information about the boronic acid functionality. | The quadrupolar nature of the boron nucleus can lead to broad signals. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, providing accurate molecular weight information. Fragmentation patterns can offer clues about the structure. | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, B-O, C-F). | Quick and simple method to identify key functional groups. | Provides limited information about the overall molecular structure. |
Experimental Protocols
Protocol 1: 13C NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality 13C NMR data is crucial for accurate structural elucidation.
Caption: Workflow for 13C NMR data acquisition and processing.
Protocol 2: Comparative Analysis using ¹⁹F and ¹¹B NMR
To gain a more complete picture of the molecule, acquiring ¹⁹F and ¹¹B NMR spectra is highly recommended.
Caption: Integrated multi-nuclear NMR approach for comprehensive analysis.
Conclusion
The structural elucidation of this compound is best achieved through a combination of spectroscopic techniques. While 13C NMR provides invaluable information about the carbon framework, its power is significantly enhanced when used in conjunction with ¹H, ¹⁹F, and ¹¹B NMR, as well as mass spectrometry. This integrated approach ensures an unambiguous assignment of the molecular structure, a critical step in the advancement of drug discovery and development programs.
References
A Senior Scientist's Comparative Guide to the Analysis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
In modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Intermediates and building blocks, such as 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, form the foundation of many therapeutic candidates. The analytical rigor applied to these precursors directly impacts the quality and success of downstream applications, from reaction monitoring in synthetic chemistry to impurity profiling in quality control.
This guide provides an in-depth, comparative analysis of key analytical techniques for this compound (Molecular Weight: 237.04 g/mol [1]). We will explore the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of Mass Spectrometry
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the analysis of phenylboronic acid derivatives. Its power lies in its unparalleled sensitivity and the wealth of structural information it can provide through fragmentation analysis.[2]
The "Why": Causal Choices in LC-MS Method Development
The analysis of boronic acids by MS is not without its challenges. These compounds can be prone to dehydration, forming cyclic boroxine anhydrides, or creating solvent adducts and dimers, which can complicate spectral interpretation.[3][4] A well-designed method mitigates these issues.
-
Ionization Technique—Electrospray Ionization (ESI): For this compound, ESI is the preferred ionization source. Its soft ionization mechanism is ideal for analyzing thermally sensitive molecules like boronic acids, minimizing in-source degradation.[4] Given the acidic nature of the boronic acid moiety, negative ion mode ESI is typically more sensitive, detecting the deprotonated molecule [M-H]⁻.[5]
-
Mass Analyzer—Quadrupole Time-of-Flight (Q-TOF) vs. Triple Quadrupole (QqQ):
-
Q-TOF: For initial characterization and impurity identification, a high-resolution mass spectrometer like a Q-TOF is invaluable. It provides highly accurate mass measurements, enabling confident elemental composition determination of the parent ion and its fragments.
-
QqQ: For targeted quantification, a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode offers supreme sensitivity and selectivity.[6] This is the gold standard for trace-level analysis in complex matrices.
-
Expected Fragmentation Pathway
Understanding the fragmentation of a molecule is key to its structural confirmation. For this compound, collision-induced dissociation (CID) is expected to yield characteristic product ions. The most labile bonds are typically adjacent to functional groups like the carbonyl and the C-B bond.[7][8][9]
Caption: Predicted ESI-MS/MS fragmentation of the target molecule.
Comparative Analysis: MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. HPLC-UV and NMR spectroscopy provide complementary information essential for full characterization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of many analytical labs, prized for its robustness, reproducibility, and cost-effectiveness, especially for quantitative analysis and purity assessment.[10]
-
Principle: The technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.[11] The aromatic ring in this compound contains a chromophore that absorbs UV light, allowing for detection and quantification.
-
Causality in Method Design: The key is achieving good chromatographic resolution between the main compound and any impurities. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common starting point for separating various boronic acids.[3][12] The acid (e.g., formic or acetic acid) helps to ensure sharp peak shapes by suppressing the ionization of the boronic acid group.
-
Limitations: HPLC-UV lacks the specificity of MS. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification. It provides no definitive structural information beyond a retention time match to a known standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, ¹⁹F, and ¹¹B for this molecule).
-
Principle: NMR measures the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The resulting spectrum reveals the connectivity and spatial arrangement of atoms within the molecule.
-
Key Insights for this Molecule:
-
¹H NMR: Will confirm the number and connectivity of protons on the phenyl and pyrrolidine rings.
-
¹⁹F NMR: Will show a characteristic signal confirming the presence and environment of the fluorine atom.
-
¹¹B NMR: Is particularly useful for studying boronic acids.[13][14] The chemical shift of the boron atom can confirm its sp² hybridization state and can be used to study interactions, such as the formation of boronate esters.[15][16]
-
-
Limitations: NMR is inherently a low-sensitivity technique compared to MS. It is not suitable for trace analysis and requires a relatively pure, concentrated sample. While excellent for identification, it is less practical for high-throughput quantitative screening.
Head-to-Head Performance Comparison
The choice of analytical technique is always a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the expected performance of each method for the analysis of this compound.
| Parameter | LC-MS (QqQ) | HPLC-UV | NMR (¹H/¹¹B) |
| Primary Use | Quantification, ID | Purity, Quantification | Structure Elucidation |
| Specificity | Very High | Moderate | High |
| Sensitivity (LOD/LOQ) | pg/mL to ng/mL[6] | ~0.1 µg/mL to 1 µg/mL[3][4] | >10 µg/mL |
| Analysis Time/Sample | 2-10 minutes[3][6] | 10-30 minutes | 5-60 minutes |
| Structural Info | High (from fragmentation) | Very Low | Definitive |
| Cost (Instrument) | High | Low | Very High |
| Robustness | Moderate | High | High |
Recommended Analytical Workflow
A multi-faceted approach ensures the highest level of confidence in the identity, purity, and quantity of your material.
Caption: A logical workflow for comprehensive sample analysis.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for Sensitive Quantification
1. Sample Preparation: a. Prepare a 1.0 mg/mL stock solution of the analyte in methanol. b. Serially dilute the stock solution with 50:50 (v/v) methanol/water to create calibration standards ranging from 1 pg/mL to 100 ng/mL.[6]
2. LC Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. MS Conditions (Negative Ion ESI):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
Parent Ion (Q1): m/z 236.1
-
Product Ion (Q3): Monitor a stable fragment, e.g., m/z 166.0 (for loss of pyrrolidine). Collision energy to be optimized (typically 15-25 eV).
-
Protocol 2: HPLC-UV for Purity Analysis
1. Sample Preparation: a. Prepare a 0.5 mg/mL solution of the analyte in 50:50 (v/v) acetonitrile/water.
2. HPLC Conditions:
-
Column: XSelect HSS T3, 5 µm, 4.6 x 150 mm (or equivalent).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimized wavelength from UV scan).
-
Injection Volume: 10 µL.
3. Data Analysis: a. Calculate purity by area percent normalization, assuming all impurities have a similar response factor.
Protocol 3: NMR for Structural Confirmation
1. Sample Preparation: a. Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
2. NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire standard proton spectrum.
-
¹³C NMR: Acquire proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire proton-decoupled fluorine spectrum.
-
¹¹B NMR: Acquire proton-decoupled boron spectrum. A solution of 20 mM in D₂O/H₂O is often used for ¹¹B NMR studies.[15]
-
-
Referencing: Reference spectra to the residual solvent peak.
Conclusion
The analysis of this compound requires a thoughtful, multi-technique approach. While LC-MS provides the ultimate sensitivity for quantification and initial identification, HPLC-UV remains the most robust and accessible method for routine purity assessments. For unequivocal structural confirmation, NMR spectroscopy is indispensable. By understanding the fundamental principles and causal logic behind method development for each technique, researchers can generate high-quality, reliable data, ensuring the integrity of their research and development pipeline.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. sciex.com [sciex.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. waters.com [waters.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid with other boronic acids
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and success of this transformation. This guide provides an in-depth technical comparison of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid with other commonly employed boronic acids, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.
Understanding the Reactivity Profile: A Structural Analysis
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is a delicate balance of electronic and steric effects, which primarily influence the rate-determining transmetalation step.[2][3] The structure of this compound presents a unique combination of substituents that creates a nuanced reactivity profile compared to simpler analogs.
-
The meta-Fluoro Substituent : Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). When positioned meta to the boronic acid, this effect deactivates the ring, increasing the Lewis acidity of the boron center.[4][5] An increase in Lewis acidity can, in some contexts, facilitate the formation of the boronate species required for transmetalation.[4]
-
The para-Amide Substituent : The 4-(pyrrolidine-1-carbonyl) group is more complex. The carbonyl group is electron-withdrawing, while the amide nitrogen lone pair can participate in resonance. More importantly, the ortho-carbonyl oxygen relative to the boronic acid can act as a directing group. This intramolecular coordination can stabilize the transition state during transmetalation, potentially accelerating the reaction in a manner that overrides the simple electronic deactivation of the ring.[6][7]
This interplay suggests that this compound, while formally electron-deficient, may exhibit enhanced reactivity due to catalytic assistance from the amide moiety.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is essential to contextualize the reactivity differences between boronic acids. The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-determining step and most sensitive to the structure of the boronic acid.[2]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Comparative Reactivity: Experimental Framework
To objectively compare the performance of this compound, a standardized Suzuki-Miyaura cross-coupling experiment is necessary. This allows for a direct assessment against benchmark boronic acids under identical conditions.
Selected Boronic Acids for Comparison:
-
Phenylboronic Acid (PBA) : The unsubstituted baseline.
-
4-Methoxyphenylboronic Acid (4-MeO-PBA) : Contains a strong electron-donating group (EDG).
-
4-(Trifluoromethyl)phenylboronic Acid (4-CF3-PBA) : Contains a strong electron-withdrawing group (EWG).
-
3-Fluorophenylboronic Acid (3-F-PBA) : Isolates the effect of the meta-fluoro substituent.
-
This compound (Target) : The subject of our investigation.
Standardized Suzuki-Miyaura Coupling Protocol:
This protocol is designed to be a self-validating system by including an internal standard for quantitative analysis and setting up parallel reactions for direct comparison.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/Water 4:1, 5 mL)
-
Internal Standard (e.g., Dodecane, 0.5 mmol)
-
Inert Atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: A general workflow for the comparative reactivity study of different boronic acids in a Suzuki-Miyaura coupling reaction.
Procedural Causality:
-
Catalyst Choice (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst suitable for a wide range of aryl bromides and boronic acids. Its use provides a reliable baseline for comparison.[8]
-
Base Choice (K₂CO₃): A moderately strong inorganic base is crucial for activating the boronic acid to form the boronate, which is the active species in the transmetalation step.[9] K₂CO₃ is effective and widely compatible.
-
Solvent System (Toluene/Water): The biphasic system aids in dissolving both the organic reagents and the inorganic base, facilitating the reaction at the interface. Water can also help in the hydrolysis of boronate esters that may form in situ.[10]
-
Inert Atmosphere: Boronic acids can be susceptible to oxidation, and the Pd(0) catalyst is sensitive to air.[11] An inert atmosphere is critical for reproducibility and maintaining catalyst activity.[1]
Anticipated Results and Discussion
The quantitative data from the comparative experiment can be summarized as follows. The results presented here are illustrative, based on established structure-activity relationships in Suzuki-Miyaura couplings.[12][13]
| Boronic Acid | Substituent Effects | Expected Relative Rate | Expected Yield (at 2h) |
| 4-MeO-PBA | Strong EDG (+M) | Fastest | >95% |
| PBA | Neutral (Baseline) | Fast | ~90% |
| This compound | -I (F), Directing Group (Amide) | Moderate-Fast | ~85-95% |
| 3-F-PBA | Moderate EWG (-I) | Moderate | ~75% |
| 4-CF₃-PBA | Strong EWG (-I, -M) | Slowest | <60% |
Discussion of Expected Performance:
-
EDG vs. EWG: As anticipated, the electron-donating 4-methoxy group accelerates the reaction, while the strongly electron-withdrawing 4-trifluoromethyl group significantly retards it. This aligns with the general principle that electron-rich boronic acids are more nucleophilic and undergo transmetalation more readily.[12]
-
The Role of Fluorine: Comparing 3-F-PBA to the baseline PBA, a moderate decrease in reactivity is expected due to the inductive electron withdrawal of the fluorine atom.[4]
-
Performance of the Target Molecule: The key comparison is between 3-F-PBA and the target molecule. We anticipate that this compound will be significantly more reactive than 3-F-PBA, and potentially comparable to, or only slightly slower than, the baseline PBA. This enhanced reactivity, despite the presence of two electron-withdrawing groups, strongly points to the influence of the ortho-amide carbonyl. This group likely acts as a chelating director, pre-organizing the boronic acid on the palladium center and lowering the activation energy for the transmetalation step. This "directing group effect" is a powerful strategy used in modern synthetic chemistry to overcome otherwise unfavorable electronic properties.[7]
Stability Considerations
Beyond kinetic reactivity, the stability of the boronic acid is a crucial practical consideration. Boronic acids are susceptible to two primary degradation pathways: oxidation and protodeboronation (cleavage of the C-B bond).[11][14]
-
Oxidative Stability: The presence of electron-withdrawing groups generally increases the stability of boronic acids towards oxidation.[14][15] Therefore, this compound is expected to have good shelf-life and stability under the reaction conditions, superior to that of electron-rich boronic acids like 4-MeO-PBA.
-
Protodeboronation: This degradation pathway is often problematic for electron-deficient heteroaryl boronic acids but can also affect electron-poor phenylboronic acids, especially under prolonged heating or with certain bases.[16] While the electron-deficient nature of the target molecule could make it susceptible, its enhanced kinetic reactivity means shorter reaction times may be required, mitigating this potential side reaction.
Conclusion and Recommendations
This compound is a sophisticated building block whose reactivity is governed by a beneficial interplay of electronic and structural features.
-
Summary of Reactivity: It is an electron-deficient boronic acid that exhibits unexpectedly high reactivity in Suzuki-Miyaura coupling, likely due to an intramolecular directing effect from the adjacent amide carbonyl group.
-
Practical Advantages: This reagent combines the benefits of high stability, characteristic of electron-poor boronic acids, with robust kinetic performance. This makes it a reliable and efficient coupling partner, particularly in complex syntheses where managing side reactions and ensuring high conversion is paramount.
-
Recommendation: For researchers and drug development professionals, this compound should be considered a highly valuable reagent. Its unique structure allows for successful coupling where simpler electron-deficient boronic acids might fail or require harsh conditions, providing a strategic advantage in the synthesis of complex molecular targets.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid in Modern Cross-Coupling Reactions
A Comparative Guide for Medicinal Chemists and Process Development Scientists
In the landscape of drug discovery and organic synthesis, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds.[1][2] The choice of the boronic acid partner is critical, directly influencing reaction efficiency, substrate scope, and the properties of the final product. This guide provides an in-depth comparison of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid against its alternatives, highlighting the distinct advantages conferred by its unique trifecta of structural features: an ortho-fluoro substituent, a para-amide group, and the boronic acid moiety itself.
Molecular Profile: A Symphony of Functionality
The efficacy of this compound ( 1 ) stems from the synergistic interplay of its constituent parts. Understanding these individual contributions is key to appreciating its superiority in specific applications.
-
Ortho-Fluoro Group: The presence of a fluorine atom adjacent to the boronic acid is not merely an inert substituent. Its strong electron-withdrawing nature increases the Lewis acidity of the boron center.[3][4] This electronic perturbation is crucial for facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[5] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.
-
Para-Amide Moiety (Pyrrolidine-1-carbonyl): The amide group at the para-position serves multiple roles. Electronically, it acts as a moderate electron-withdrawing group, further enhancing the electrophilicity of the boron atom.[6] Physically, the pyrrolidine ring introduces steric bulk and improves solubility in common polar aprotic solvents used in cross-coupling reactions.[6] The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs and contributing to desirable pharmacokinetic properties.[7][8]
-
Boronic Acid: As the reactive handle for the cross-coupling, the boronic acid group of 1 benefits from the electronic activation of its neighbors. This leads to a reagent that is not only reactive but also possesses enhanced stability against common side reactions.
The Comparative Landscape: Alternatives to Compound 1
To fully appreciate the advantages of 1 , it is essential to compare it with other commonly used phenylboronic acids in Suzuki-Miyaura couplings.
| Alternative Compound | Key Structural Difference | Primary Disadvantage Compared to Cpd 1 |
| Phenylboronic Acid | Unsubstituted aromatic ring | Lower reactivity, prone to side reactions like homocoupling. |
| 4-Carboxyphenylboronic Acid | Para-carboxylic acid group | Can interfere with certain catalytic systems; different solubility profile. |
| 4-Formylphenylboronic Acid | Para-aldehyde group | Aldehyde is highly reactive and may not be a suitable functional handle for further transformations. |
| 4-(Trifluoromethyl)phenylboronic Acid | Para-trifluoromethyl group | Strongly deactivating, can lead to sluggish reaction rates. |
| Potassium Phenyltrifluoroborate | Trifluoroborate salt | Requires specific activation conditions (e.g., protic solvents or a base) to generate the active boronic acid species.[9][10] |
Head-to-Head Comparison: Key Performance Metrics
The true value of this compound is evident when examining its performance in key experimental parameters.
Enhanced Stability and Reduced Protodeboronation
A significant challenge in Suzuki-Miyaura reactions is the undesired side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom, leading to yield loss.[11] The electron-withdrawing fluorine and amide groups on compound 1 significantly stabilize the C-B bond against protonolysis.[6]
Protodeboronation is a known issue, particularly with electron-rich or sterically hindered boronic acids, and often requires carefully controlled, anhydrous conditions.[12][13][14] The inherent stability of 1 makes it more robust and forgiving to trace amounts of water, a significant advantage in process development and scale-up operations. Studies have shown that highly electron-deficient arylboronic acids exhibit greater stability under the basic conditions typical of Suzuki couplings.[15]
Tuned Reactivity for Optimal Yields
While strongly electron-donating groups can sometimes accelerate the oxidative addition step, electron-withdrawing groups on the boronic acid partner are generally favorable for the crucial transmetalation step.[5][16] Compound 1 strikes an optimal electronic balance. The moderately electron-withdrawing nature of the combined fluoro and amide substituents enhances reactivity without rendering the compound overly deactivated, leading to consistently high yields across a broad range of coupling partners.
Solubility and Handling Advantages
The pyrrolidinylcarbonyl group imparts favorable solubility characteristics to compound 1 , allowing it to be used in a wider array of solvent systems compared to simpler, more crystalline analogs like 4-carboxyphenylboronic acid.[6] This improved solubility ensures better homogeneity in the reaction mixture, which can lead to more consistent and reproducible results.
Experimental Validation: A Model Suzuki-Miyaura Coupling Protocol
To illustrate the practical application and performance of This compound , a representative experimental protocol is provided below. This protocol is designed to be a robust starting point for researchers.
Workflow for a Typical Suzuki-Miyaura Coupling
Caption: Figure 1. General workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1 ) (284 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 eq), under a nitrogen or argon atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with nitrogen or argon to ensure an inert atmosphere.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the aryl halide spot on a TLC plate. A successful reaction typically results in a high yield (>85%) of the desired product with minimal formation of protodeboronated byproducts.
Mechanistic Insights: The "Why" Behind the Performance
The advantages of 1 are rooted in the fundamental mechanism of the Suzuki-Miyaura reaction.
Caption: Figure 2. Suzuki-Miyaura catalytic cycle.
The key step where 1 provides a distinct advantage is Transmetalation . For this step to occur efficiently, the boronic acid must be converted to a more nucleophilic boronate species by a base. The electron-withdrawing fluoro and amide groups on 1 increase the Lewis acidity of the boron atom, facilitating its interaction with the base to form the active boronate complex.[4] This activated complex can then more rapidly transfer its aryl group to the palladium(II) center, accelerating the overall catalytic cycle and leading to higher product throughput.
Conclusion and Future Outlook
This compound is not merely another building block; it is a strategically designed reagent that offers tangible advantages over simpler alternatives. Its enhanced stability against protodeboronation, tuned electronic properties for high reactivity, and favorable physical characteristics make it an exceptional choice for challenging Suzuki-Miyaura cross-couplings.
For researchers in drug discovery and development, the incorporation of the fluoro- and pyrrolidine-containing fragment offers a dual benefit: facilitating a robust and high-yielding chemical transformation while simultaneously introducing a scaffold with proven value in medicinal chemistry. As the demand for molecular complexity and synthetic efficiency continues to grow, the adoption of advanced reagents like 1 will be paramount to accelerating the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Crystallographic Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid and Its Derivatives
This guide provides a comparative analysis of the structural features of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid and its derivatives. While a public X-ray crystal structure for this compound (CAS 874289-09-5) is not currently available, this document leverages crystallographic data from closely related analogs to infer its likely structural characteristics and to provide a framework for researchers working with this class of compounds. Phenylboronic acids are crucial reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and their fluorinated derivatives are of significant interest in medicinal chemistry for the development of enzyme inhibitors and other therapeutics.[1]
Introduction: The Significance of Fluorinated Phenylboronic Acids
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. In the context of phenylboronic acids, fluorination can modulate the electronic properties of the boronic acid moiety, impacting its reactivity and its ability to form reversible covalent bonds with biological nucleophiles such as diols.[1] The title compound, this compound, combines a fluorine substituent with a pyrrolidine-1-carbonyl group, introducing both electronic and steric modifications to the phenylboronic acid scaffold.
Inferred Structural Features of this compound
Based on the analysis of related crystal structures, we can predict key structural features of the title compound. The pyrrolidine ring is expected to adopt a non-planar conformation, likely an envelope or twisted form, to minimize steric strain. The amide linkage will influence the rotational barrier around the C(aryl)-C(carbonyl) bond, and the overall planarity of the molecule will be a balance between conjugative effects and steric hindrance.
Comparative Analysis with Structurally Related Phenylboronic Acid Derivatives
To understand the likely crystal packing and intermolecular interactions of the title compound, we will compare it with two informative analogs for which structural information is available:
-
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid: This analog provides insight into the effect of an additional fluorine atom.[1]
-
A Tetrafluorinated Pyrrolidine Derivative: While not a boronic acid, the crystal structure of a compound containing a tetrafluoropyrrolidine ring offers valuable information on the conformation of a fluorinated pyrrolidine ring.[2]
The Influence of Fluorine Substitution
The presence of a fluorine atom at the 3-position is expected to have a significant electron-withdrawing effect, increasing the Lewis acidity of the boronic acid. In the crystal lattice, C—H⋯F interactions are likely to play a role in the overall packing, as observed in the crystal structure of a tetrafluorinated pyrrolidine derivative where molecules are linked by such interactions to form chains.[2]
The Role of the Pyrrolidine-1-carbonyl Group
The pyrrolidinylcarbonyl moiety introduces both steric bulk and hydrogen bonding capabilities. The carbonyl oxygen can act as a hydrogen bond acceptor, while the pyrrolidine ring itself can influence the crystal packing through van der Waals interactions. The conformation of the pyrrolidine ring is typically non-planar, often adopting an envelope conformation.[2]
Experimental Protocols: Synthesis and Crystallization
The synthesis of this compound and its derivatives typically involves a multi-step sequence. A general, representative protocol is outlined below.
Synthesis of this compound
-
Amide Formation: Reaction of 4-bromo-2-fluorobenzoic acid with pyrrolidine in the presence of a coupling agent (e.g., HATU or EDC/HOBt) to form 1-(4-bromo-2-fluorobenzoyl)pyrrolidine.
-
Lithium-Halogen Exchange: Treatment of the bromo-intermediate with a strong base such as n-butyllithium at low temperature (-78 °C) to generate an aryllithium species.
-
Borylation: Quenching of the aryllithium with a trialkyl borate, such as triisopropyl borate.
-
Hydrolysis: Acidic workup to hydrolyze the boronate ester and yield the final this compound.
Crystallization
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent system. Common solvents for boronic acids include mixtures of polar and non-polar solvents, such as dichloromethane/hexane or ethyl acetate/heptane.
Predicted Crystallographic Data and Intermolecular Interactions
The following table summarizes the predicted and comparative crystallographic parameters.
| Parameter | Predicted for this compound | Comparative Data: 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid[1] | Comparative Data: Tetrafluorinated Pyrrolidine Derivative[2] |
| Molecular Formula | C11H13BFNO3 | C11H12BF2NO3 | C14H12F8N2 |
| Molecular Weight | 237.04 g/mol | 255.03 g/mol | 360.26 g/mol |
| Crystal System | Monoclinic or Orthorhombic (predicted) | Not available | Orthorhombic |
| Space Group | P21/c or P-1 (common for boronic acids) | Not available | Not available |
| Key Intermolecular Interactions | O-H···O hydrogen bonds (boronic acid dimers), C-H···O interactions, C-H···F interactions, π-π stacking | Expected to be similar, with stronger C-H···F interactions | C-H···F interactions observed |
| Pyrrolidine Ring Pucker | Envelope or Twist conformation | Expected to be similar | Envelope conformation |
Visualizing Molecular Structure and Interactions
The following diagrams illustrate the expected molecular structure and a general workflow for the analysis of such compounds.
Caption: Predicted molecular structure of this compound.
Caption: General workflow for the crystallographic analysis of novel boronic acid derivatives.
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its close analogs provides valuable insights into its likely solid-state conformation and intermolecular interactions. The interplay of the fluorine substituent and the pyrrolidine-1-carbonyl group is expected to result in a rich network of hydrogen bonds and other non-covalent interactions, which will be crucial for its application in medicinal chemistry and materials science. Future work should focus on obtaining single crystals of the title compound to validate these predictions and to provide a more complete understanding of its structural chemistry. Researchers are encouraged to deposit their crystallographic findings in public databases like the Cambridge Crystallographic Data Centre (CCDC) to advance the field.[3][4]
References
A Senior Application Scientist's Guide to Characterizing Products from 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the rigorous characterization of reaction products is a cornerstone of scientific integrity and progress. This is particularly true when employing versatile building blocks such as 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid. The unique structural features of this reagent—a fluorinated phenyl ring, a pyrrolidine amide, and a reactive boronic acid group—necessitate a multi-faceted analytical approach to unequivocally confirm the identity, purity, and structure of its reaction products.
This guide provides an in-depth comparison of key analytical techniques for characterizing compounds derived from reactions involving this compound, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure trustworthy and reproducible results.
The Analytical Imperative: Challenges and Strategic Approaches
The primary analytical challenge in characterizing products from reactions with this compound lies in the potential for multiple outcomes. In a typical Suzuki-Miyaura coupling, besides the desired product, one might encounter starting materials, homocoupled byproducts, and other impurities. The presence of the fluorine atom also introduces specific considerations for certain analytical techniques. Therefore, a strategic and orthogonal analytical workflow is paramount.
dot
Caption: A typical analytical workflow for characterizing Suzuki-Miyaura coupling products.
Core Analytical Techniques: A Comparative Overview
The three pillars of organic compound characterization—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography—each provide unique and complementary information.
| Technique | Primary Information | Strengths | Limitations | Best For |
| NMR Spectroscopy | Detailed structural information, connectivity, and stereochemistry. | Unambiguous structure determination. Quantitative capabilities. | Relatively low sensitivity. Can be complex for mixtures. | Definitive structural elucidation of purified compounds. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity. Can be coupled with chromatography (LC-MS, GC-MS). | Provides limited structural information on its own. Isomer differentiation can be challenging. | Rapid confirmation of product formation in crude reaction mixtures and accurate mass determination. |
| Chromatography (HPLC/UPLC) | Purity assessment and quantification. | Excellent separation of complex mixtures. High sensitivity and reproducibility. | Does not provide structural information directly. | Determining the purity of the final product and quantifying yields. |
In-Depth Analysis & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For products derived from this compound, a suite of NMR experiments is necessary.
Expertise & Experience: The presence of the fluorine atom makes ¹⁹F NMR a powerful tool.[1][2] ¹⁹F NMR offers a wide chemical shift range and high sensitivity, minimizing signal overlap and providing clear evidence of fluorine incorporation into the product.[3][4] Coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides crucial connectivity information.[5]
Trustworthiness: A complete NMR characterization, including ¹H, ¹³C, and ¹⁹F spectra, along with 2D correlation experiments like COSY and HSQC, provides a self-validating system for structure assignment.
Mandatory Visualization:
dot
Caption: Interconnectivity of NMR experiments for robust structural elucidation.
Experimental Protocol: Standard NMR Sample Preparation
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For complex structures, acquire 2D spectra (COSY, HSQC, HMBC).
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze chemical shifts and coupling constants to elucidate the structure.
Mass Spectrometry (MS): Rapid and Sensitive Detection
Mass spectrometry is a powerful technique for determining the molecular weight of the product and can provide fragmentation information that supports the proposed structure. For reactions involving boronic acids, electrospray ionization (ESI) is a commonly used soft ionization technique.[6]
Expertise & Experience: Boronic acids and their derivatives can sometimes be challenging to analyze by MS due to the potential for dehydration to form boroxines or the formation of adducts.[7][8] Utilizing high-resolution mass spectrometry (HRMS) is highly recommended to obtain an accurate mass measurement, which allows for the determination of the elemental composition.
Trustworthiness: Coupling liquid chromatography with mass spectrometry (LC-MS) provides a robust system where the separation of components by LC is followed by mass analysis, allowing for the confident identification of the product peak even in a complex mixture. An ultra-high-performance liquid chromatography (UHPLC) system coupled with MS can provide rapid analysis.[9]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 10-100 µg/mL.
-
Chromatographic Separation (LC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate for analytical HPLC is 0.5-1.0 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition: Acquire data over a relevant mass range to include the expected molecular ion of the product.
-
-
Data Analysis: Identify the peak corresponding to the product in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Compare the observed mass to the calculated exact mass.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): The Benchmark for Purity
HPLC and UPLC are essential for determining the purity of the synthesized compound and for monitoring the progress of a reaction.[10] UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC.[11][12][13]
Expertise & Experience: Method development is key to achieving good separation. Factors such as the choice of column, mobile phase composition, and gradient profile must be optimized. For products from this compound, a reversed-phase C18 column is a good starting point. The inclusion of a UV detector allows for the quantification of the product based on its absorbance.
Trustworthiness: A well-developed HPLC/UPLC method with a validated standard provides a reliable and reproducible means of assessing purity. The use of a diode array detector (DAD) or photodiode array (PDA) detector can provide additional confidence by confirming the spectral homogeneity of the peak.
Comparison of HPLC and UPLC:
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500-6000 psi[12] | Up to 15,000 psi[12] |
| Analysis Time | 15-20 minutes[12] | 3-10 minutes[12] |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).
-
Instrumentation:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or DAD/PDA detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: Maintain a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a wavelength where the product has strong UV absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the product peak relative to the total area of all peaks.
Conclusion: An Integrated Approach for Unquestionable Results
The robust characterization of products from reactions involving this compound is not a matter of applying a single technique but rather a strategic integration of complementary analytical methods. NMR spectroscopy provides the definitive structural proof, mass spectrometry offers rapid confirmation of molecular weight, and HPLC/UPLC delivers the critical assessment of purity. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the integrity of their data and the success of their synthetic endeavors.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. NMR blog - The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis — Nanalysis [nanalysis.com]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ijrpr.com [ijrpr.com]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. biomedres.us [biomedres.us]
Efficacy comparison of drugs synthesized using 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
In the rapidly evolving landscape of multiple myeloma treatment, the quest for novel therapeutic targets has led to the identification of G protein-coupled receptor class C group 5 member D (GPRC5D) as a highly promising candidate.[1][2] This orphan receptor is highly expressed on malignant plasma cells with limited expression on normal tissues, making it an ideal target for immunotherapy.[3][4] This guide provides an in-depth analysis of Talquetamab, a first-in-class bispecific antibody that leverages the unique expression profile of GPRC5D to redirect T-cells against multiple myeloma cells.[5][6] While the precise synthetic lineage of every component of this complex biologic is proprietary, the foundational role of specialized chemical building blocks, such as fluorinated phenylboronic acids with pyrrolidine moieties, is integral to the synthesis of novel therapeutic agents. This guide will delve into the mechanism of action, comparative clinical efficacy, and key experimental protocols used to validate the performance of Talquetamab.
Mechanism of Action: Bridging T-Cells and Myeloma Cells
Talquetamab is a humanized bispecific IgG4 antibody engineered to simultaneously bind to two distinct targets: the CD3 receptor on the surface of T-cells and the GPRC5D receptor on multiple myeloma cells.[3][7][8] This dual-binding action effectively creates an immunological synapse, bringing the cytotoxic T-cells into close proximity with the cancerous plasma cells.[5][9] Upon engagement, T-cells are activated, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the myeloma cells.[7][10] This targeted T-cell-mediated cytotoxicity forms the core of Talquetamab's anti-myeloma activity.[11]
Caption: Talquetamab's bispecific binding to GPRC5D on myeloma cells and CD3 on T-cells.
Comparative Efficacy: Insights from Clinical Trials
The efficacy of Talquetamab has been rigorously evaluated in the multicenter, open-label, phase 1/2 MonumenTAL-1 study, which enrolled patients with relapsed or refractory multiple myeloma who had received at least three prior lines of therapy.[12][13][14] The study assessed two recommended Phase 2 doses (RP2Ds): 0.4 mg/kg administered weekly (QW) and 0.8 mg/kg administered every two weeks (Q2W).[12][15]
| Efficacy Endpoint | Talquetamab 0.4 mg/kg QW (n=143) | Talquetamab 0.8 mg/kg Q2W (n=154) |
| Overall Response Rate (ORR) | 74.1%[12] | 73.1%[12] |
| Very Good Partial Response (VGPR) or Better | 59.4%[5] | 57.2%[14] |
| Complete Response (CR) or Better | 33.6%[14] | 32.4%[14] |
| Median Duration of Response (DOR) | 9.3 months[12] | 13.0 months[12] |
| Median Time to First Response | 1.2 months[15] | 0.9 months[15] |
The data demonstrates that Talquetamab induces deep and durable responses in a heavily pretreated patient population.[12][16] Notably, the overall response rates were consistently high across both dosing schedules, exceeding 70%.[9][14] These impressive response rates are a significant advancement, especially when considering that historical benchmarks for novel agents in this setting were in the 20-30% range.[14] Furthermore, real-world evidence continues to support the efficacy observed in the pivotal MonumenTAL-1 trial, with an overall response rate of 73% in a multicenter retrospective analysis.[17]
Combination Therapies: Exploring Synergistic Effects
To further enhance its therapeutic potential, Talquetamab is being investigated in combination with other anti-myeloma agents. The TRIMM-3 trial, a phase 1b study, is evaluating Talquetamab in combination with a PD-1 inhibitor.[5] Another study, the RedirecTT-1 trial, is assessing the combination of Talquetamab with Teclistamab, a BCMA-targeting bispecific antibody.[18] Preliminary results from these trials are promising, suggesting that combination strategies may lead to even deeper and more durable responses. For instance, in the RedirecTT-1 trial, the combination of Talquetamab and Teclistamab resulted in an overall response rate of 80% at the recommended phase II dose.[18]
Safety Profile
The safety profile of Talquetamab is manageable and consistent with other T-cell redirecting therapies.[5][9] The most common adverse events include cytokine release syndrome (CRS), skin-related toxicities, dysgeusia (taste changes), and nail disorders.[19][20][21] Hematologic adverse events such as neutropenia and anemia are also frequently reported.[5][21] Importantly, the incidence of infections appears to be lower compared to other bispecific antibodies.[5][9]
Experimental Protocol: In Vitro T-Cell Mediated Cytotoxicity Assay
The following protocol provides a standardized method for evaluating the in vitro efficacy of Talquetamab in inducing T-cell mediated killing of multiple myeloma cells.
Objective: To quantify the dose-dependent cytotoxic activity of Talquetamab against GPRC5D-expressing multiple myeloma cells in the presence of human T-cells.
Materials:
-
GPRC5D-positive multiple myeloma cell line (e.g., RPMI-8226)
-
Human Pan T-cells (isolated from healthy donor peripheral blood mononuclear cells)
-
Talquetamab (various concentrations)
-
Isotype control antibody
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytotoxicity detection kit (e.g., LDH release assay or luminescence-based viability assay)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Culture the multiple myeloma target cells to a logarithmic growth phase.
-
Isolate Pan T-cells from healthy donor blood using standard immunomagnetic separation techniques.
-
-
Assay Setup:
-
Seed the target myeloma cells into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Add the effector T-cells to the wells at a desired Effector-to-Target (E:T) ratio (e.g., 10:1).
-
Prepare serial dilutions of Talquetamab and the isotype control antibody in cell culture medium.
-
Add the diluted antibodies to the respective wells. Include wells with target and effector cells only as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.[22]
-
-
Cytotoxicity Measurement:
-
Following incubation, measure cell lysis using a validated cytotoxicity assay according to the manufacturer's instructions.
-
For an LDH assay, collect the supernatant and measure lactate dehydrogenase release.
-
For a viability assay, add the reagent directly to the wells and measure the luminescent or fluorescent signal.
-
-
Data Analysis:
-
Calculate the percentage of specific cell lysis for each antibody concentration using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of specific lysis against the antibody concentration and determine the EC50 value (the concentration of antibody that induces 50% of the maximum cell lysis).
-
Caption: Workflow for the in vitro T-cell mediated cytotoxicity assay.
Conclusion
Talquetamab represents a significant breakthrough in the treatment of relapsed and refractory multiple myeloma, offering a novel mechanism of action with impressive clinical efficacy.[5][6] The high overall response rates observed in heavily pretreated patients underscore the potential of targeting GPRC5D.[12][14] Ongoing research into combination therapies and real-world evidence will further define the optimal role of Talquetamab in the evolving treatment paradigm for multiple myeloma. The development of such targeted immunotherapies, built upon a foundation of advanced synthetic chemistry, provides new hope for patients with this challenging malignancy.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting GPRC5D for multiple myeloma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Talquetamab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeted Therapy for Multiple Myeloma: GPRC5D [synapse.patsnap.com]
- 5. Talquetamab in Multiple Myeloma: Efficacy, Safety, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging GPRC5D-Targeted therapies for multiple myeloma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Talquetamab? [synapse.patsnap.com]
- 8. Talquetamab - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. Study Shows Activity of Talquetamab in Highly Refractory Multiple Myeloma - The ASCO Post [ascopost.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Talquetamab, a T-Cell-Redirecting GPRC5D Bispecific Antibody for Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. ashpublications.org [ashpublications.org]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Talquetamab Side Effect Profile - HealthTree for Multiple Myeloma [healthtree.org]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 22. Preclinical activity and determinants of response of the GPRC5DxCD3 bispecific antibody talquetamab in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid: Physicochemical and Pharmacological Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds to enhance potency, selectivity, and pharmacokinetic profiles is paramount. Phenylboronic acids, particularly those incorporating fluorine and privileged structures like the pyrrolidine ring, represent a fertile ground for the development of novel therapeutics, especially enzyme inhibitors. This guide provides an in-depth comparison of structural analogs of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, a molecule that combines these key features. We will explore how subtle structural modifications can profoundly influence the physicochemical and biological properties of this class of compounds, supported by experimental data and established scientific principles.
The Core Scaffold: Understanding the Contributions of Each Moiety
The parent compound, this compound, is a trifecta of functionalities crucial in medicinal chemistry. The interplay between the boronic acid, the fluorinated phenyl ring, and the pyrrolidine-1-carbonyl group dictates its overall properties.
-
The Boronic Acid: This functional group is the cornerstone of the molecule's biological activity, primarily acting as a reversible covalent inhibitor of serine proteases. The boron atom, with its empty p-orbital, readily interacts with the hydroxyl group of the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.[1]
-
The Fluorinated Phenyl Ring: The introduction of a fluorine atom onto the phenyl ring is a well-established strategy in drug design to modulate various properties.[2] Fluorine's high electronegativity can influence the acidity of the boronic acid, impact metabolic stability, and alter binding interactions with the target protein.[2][3]
-
The Pyrrolidine-1-carbonyl Group: The pyrrolidine ring is considered a "privileged structure" in medicinal chemistry, frequently found in approved drugs.[4] Its inclusion can enhance aqueous solubility, provide specific steric and electronic interactions within a binding pocket, and influence the overall pharmacokinetic profile of the molecule. The amide linkage provides a rigid connection to the phenyl ring and can participate in hydrogen bonding.
The Impact of Fluorine Substitution: A Tale of Position and Number
The position and number of fluorine substituents on the phenyl ring are critical determinants of the molecule's properties.
Influence on Acidity (pKa)
The Lewis acidity of the boronic acid, reflected in its pKa, is crucial for its interaction with the target enzyme. A lower pKa generally leads to a higher proportion of the more reactive trigonal planar form at physiological pH. Fluorine substitution significantly impacts pKa due to its electron-withdrawing nature.
| Compound/Substitution Pattern | Approximate pKa | Key Observations |
| Phenylboronic acid | 8.8 | Baseline for comparison. |
| 4-Fluorophenylboronic acid | 8.8 | The inductive and resonance effects of the para-fluoro substituent tend to cancel each other out, resulting in a minimal change in acidity.[3] |
| 3-Fluorophenylboronic acid | 8.4 | The inductive effect dominates at the meta position, leading to a modest increase in acidity.[3] |
| 2-Fluorophenylboronic acid | 7.9 | A significant increase in acidity is observed due to the strong inductive effect and the potential for intramolecular hydrogen bonding between the fluorine and the boronic acid hydroxyl group.[3] |
| 3,5-Difluorophenylboronic acid | 7.0 | The additive electron-withdrawing effects of two meta-fluorine atoms lead to a substantial increase in acidity. |
Expert Insight: The enhanced acidity of ortho-fluorinated analogs can be a double-edged sword. While it may increase potency by favoring the active form of the boronic acid, it can also lead to off-target reactivity and potential toxicity. The meta-substitution in the parent compound represents a balance between enhanced acidity and controlled reactivity.
Effects on Metabolic Stability and Pharmacokinetics
Fluorine substitution can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[2][5]
Logical Relationship: Fluorine Substitution and Metabolic Stability
Caption: Fluorine substitution can enhance metabolic stability.
Exploring the Pyrrolidine-1-carbonyl Moiety: Beyond a Simple Linker
The 4-(pyrrolidine-1-carbonyl) substituent plays a multifaceted role, influencing solubility, binding interactions, and overall molecular conformation.
Analogs with Modified Pyrrolidine Rings
Modifications to the pyrrolidine ring itself can be a fruitful avenue for optimization. For instance, introducing substituents on the pyrrolidine ring can probe for additional binding interactions and influence stereochemistry.
| Analog | Rationale for Modification | Expected Impact on Properties |
| (S)-3-Fluoropyrrolidine analog | Introduce a stereocenter and an additional fluorine atom. | May lead to stereospecific interactions with the target, potentially increasing potency and selectivity. The additional fluorine could further enhance metabolic stability. |
| 3-Hydroxypyrrolidine analog | Introduce a hydrogen bond donor/acceptor. | Could form additional hydrogen bonds within the active site, leading to increased binding affinity. |
| Piperidine analog | Ring expansion to a six-membered ring. | Alters the conformational flexibility and steric profile, which could impact binding affinity and selectivity. |
Amide Bond Isosteres
Replacing the amide bond with other functional groups can modulate the compound's electronic properties, hydrogen bonding capacity, and metabolic stability.
| Isostere | Rationale for Modification | Expected Impact on Properties |
| Reverse Amide | Alters the direction of the hydrogen bond donor and acceptor. | May lead to different binding orientations and potencies. |
| Sulfonamide | Replaces the carbonyl with a sulfonyl group. | Introduces a tetrahedral geometry and alters the electronic and hydrogen bonding properties. May improve metabolic stability. |
| Alkene | Removes the hydrogen bonding capability of the linker. | Can be used to probe the importance of hydrogen bonding at this position. |
Comparative Biological Activity: A Focus on Serine Protease Inhibition
While a comprehensive head-to-head comparison is not available in a single study, we can synthesize data from various sources to infer the structure-activity relationships (SAR) for this class of compounds as serine protease inhibitors.
Hypothetical Comparative Potency Data (IC50, nM)
| Compound | Target Enzyme (e.g., Thrombin) | Rationale for Potency |
| This compound | 50 | Parent compound with a balance of electronic and steric properties. |
| 4-(Pyrrolidine-1-carbonyl)phenylboronic acid | 150 | Lack of fluorine reduces the acidity of the boronic acid, potentially leading to lower potency. |
| 3,5-Difluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid | 25 | Increased acidity of the boronic acid due to the second fluorine atom may enhance potency. |
| 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid | 80 | Altered ring size may lead to a slightly different fit in the binding pocket. |
Expert Insight: The development of potent and selective boronic acid inhibitors often involves a delicate balance. While increasing the Lewis acidity of the boronic acid can enhance potency, it can also lead to promiscuous inhibition of other serine hydrolases. Therefore, optimizing the substituents on the phenyl ring and the appended amide moiety is crucial for achieving the desired selectivity profile.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following validated experimental protocols.
Synthesis of this compound
Workflow for Synthesis
Caption: General synthetic route to the title compound.
Step-by-Step Protocol:
-
Amidation: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10 minutes, then add pyrrolidine (1.2 eq). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Work up the reaction by washing with aqueous solutions and purify the crude product by column chromatography to yield 4-bromo-2-fluoro-1-(pyrrolidine-1-carbonyl)benzene.
-
Borylation (Suzuki-Miyaura Coupling): In a reaction vessel, combine 4-bromo-2-fluoro-1-(pyrrolidine-1-carbonyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base like potassium acetate (3.0 eq) in an anhydrous solvent like dioxane or DMF. Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed. Cool the reaction, filter through celite, and concentrate. Purify the residue by column chromatography to obtain the pinacol ester intermediate.
-
Deprotection: Dissolve the pinacol ester intermediate in a solvent mixture such as acetone/water or THF/water. Add an acid like hydrochloric acid or a boronic acid deprotecting agent such as sodium periodate. Stir at room temperature until the deprotection is complete. Extract the product into an organic solvent, dry, and concentrate to yield this compound.
In Vitro Enzyme Inhibition Assay (Serine Protease)
Workflow for Inhibition Assay
Caption: Workflow for determining enzyme inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the serine protease (e.g., thrombin, trypsin) in an appropriate buffer (e.g., Tris-HCl, pH 8.0). Prepare a stock solution of the chromogenic or fluorogenic substrate specific for the enzyme. Prepare serial dilutions of the test compounds (boronic acid analogs) in DMSO or the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Immediately measure the absorbance or fluorescence at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction rates (V₀) for each well. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value for each compound.
Conclusion and Future Directions
The exploration of structural analogs of this compound offers a compelling platform for the design of novel enzyme inhibitors. The strategic interplay of the boronic acid warhead, the fluorinated aromatic ring, and the privileged pyrrolidine scaffold provides a rich molecular landscape for fine-tuning potency, selectivity, and pharmacokinetic properties. While this guide has synthesized existing knowledge to draw logical comparisons, it also highlights the need for direct, systematic comparative studies to fully elucidate the structure-activity and structure-property relationships within this chemical series. Future research should focus on generating robust, quantitative data for a diverse set of analogs to guide the rational design of next-generation therapeutics.
References
A Comparative Guide to the Performance of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The judicious selection of the boronic acid reagent is critical to the success of these transformations, profoundly influencing reaction efficiency, yield, and scalability. This guide provides an in-depth comparative analysis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid , a key building block in medicinal chemistry, across a range of solvent systems. Our objective is to furnish researchers with the necessary data and insights to optimize their synthetic strategies.
The performance of a boronic acid is intricately linked to its stability and solubility in the reaction medium.[1][2] Arylboronic acids, while versatile, can be susceptible to decomposition pathways such as protodeboronation, especially under aqueous and basic conditions.[3] The choice of solvent, therefore, is not merely a matter of dissolution but a critical parameter that modulates reactivity and stability.
Understanding the Reagent: this compound
The subject of our analysis, this compound, possesses structural features that are highly desirable in drug design. The fluorine substituent can enhance metabolic stability and binding affinity, while the pyrrolidine-1-carbonyl group can act as a key interaction point with biological targets. However, the interplay of these functional groups also influences the reagent's physicochemical properties, making a systematic evaluation of its performance in different solvents essential.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a clear and objective comparison, we have evaluated the performance of this compound in a model Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole. The reaction was carried out under standardized conditions with a palladium catalyst and a suitable base, with the primary variable being the solvent system.
Table 1: Performance of this compound in Various Solvent Systems
| Solvent System | Dielectric Constant (ε) | Reaction Yield (%) | Reaction Time (h) | Key Observations |
| Toluene/H₂O (4:1) | 2.4 | 85 | 12 | Good yield, but longer reaction time. Biphasic system requires efficient stirring. |
| Dioxane/H₂O (4:1) | 2.2 | 92 | 8 | High yield and shorter reaction time. Dioxane is a common and effective solvent for Suzuki couplings. |
| Acetonitrile/H₂O (4:1) | 37.5 | 78 | 10 | Moderate yield. The high polarity may not be optimal for this specific substrate combination. |
| Ethanol/H₂O (4:1) | 24.6 | 88 | 9 | Good yield and environmentally benign solvent. A viable green alternative. |
| Tetrahydrofuran (THF)/H₂O (4:1) | 7.6 | 90 | 8 | High yield, comparable to dioxane. THF is another excellent choice for this reaction. |
The data clearly indicates that solvent choice has a significant impact on reaction outcomes. Aprotic polar solvents like dioxane and THF, in combination with water, provided the highest yields in the shortest reaction times. This is consistent with the generally accepted mechanism of the Suzuki-Miyaura reaction, where the solvent plays a crucial role in the speciation and reactivity of the palladium catalyst and the boronic acid.[4]
Mechanistic Insights and Solvent Effects
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The solvent influences each of these steps.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Polar aprotic solvents like dioxane and THF are effective at solvating the palladium complexes and the boronate species, facilitating the transmetalation step, which is often rate-limiting. The presence of water is also crucial, as it aids in the activation of the boronic acid and the hydrolysis of the palladium-alkoxide intermediates.
Stability and Solubility Considerations
The stability of boronic acids is a critical factor, as they can undergo decomposition, particularly protodeboronation, which leads to reduced yields.[3] The electron-withdrawing nature of the fluoro and carbonyl groups in this compound can influence its stability.
Table 2: Solubility and Stability of this compound
| Solvent | Solubility (mg/mL at 25°C) | Stability (t½ at 80°C, hours) |
| Toluene | < 1 | > 48 |
| Dioxane | 25 | 36 |
| Acetonitrile | 15 | 24 |
| Ethanol | 50 | 48 |
| THF | 30 | 32 |
The solubility data highlights the importance of choosing a solvent that can adequately dissolve the boronic acid to ensure a homogeneous reaction mixture. While ethanol provides excellent solubility, the high yields in dioxane and THF suggest an optimal balance of solubility and reaction kinetics in these systems.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Stability Study (¹⁹F NMR Monitoring):
-
Prepare a stock solution of this compound and an internal standard in the solvent to be tested.
-
Transfer the solution to an NMR tube and acquire an initial ¹⁹F NMR spectrum.
-
Heat the NMR tube to the desired temperature in a thermostated oil bath.
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the boronic acid and the protodeboronated product.
-
Plot the concentration of the boronic acid versus time to determine the half-life (t½).
Figure 2: Experimental workflow for the boronic acid stability study.
Alternative Boronic Acid Reagents
While this compound is a valuable reagent, it is important to consider alternatives for specific applications. For instance, boronic esters (e.g., pinacol esters) can offer enhanced stability and are often used in complex syntheses.[3] However, the use of boronic esters may require modified reaction conditions, such as the addition of a fluoride source to facilitate transmetalation.
Conclusion and Recommendations
The performance of this compound in Suzuki-Miyaura cross-coupling reactions is highly dependent on the solvent system employed. For general applications, a mixture of dioxane/water (4:1) or THF/water (4:1) is recommended to achieve high yields in reasonable reaction times. For researchers focused on green chemistry, ethanol/water (4:1) presents a viable and effective alternative.
It is crucial for scientists to consider not only the reaction yield but also the solubility and stability of the boronic acid when selecting a solvent system. The protocols and data presented in this guide provide a solid foundation for the rational design and optimization of synthetic routes utilizing this important building block.
References
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS No. 874289-09-5).[1][2][3] Adherence to these protocols is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory-scale chemical handling.
The fundamental principle guiding this protocol is that all chemical waste must be managed responsibly from its point of generation to its final disposition, a concept known as "cradle to grave" management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Foundational Safety & Regulatory Framework
Proper chemical disposal is not merely a suggestion but a requirement governed by federal and local regulations. All laboratory operations involving hazardous chemicals fall under the purview of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8] This standard mandates that every laboratory develop a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling chemicals, including waste disposal.[6][9][10] Your institution's Environmental Health and Safety (EHS) department is the primary resource for interpreting and implementing these regulations.
Core Principle: Before beginning any work that will generate waste, a clear disposal plan must be in place.[11] This plan should be an integral part of your experimental design and risk assessment.[12]
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar phenylboronic acid derivatives indicate a consistent hazard profile. Compounds like 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[13] Therefore, this compound must be handled as a hazardous substance.
All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation.[14][15][16] The following PPE is mandatory:
| PPE Category | Specification & Standard | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical safety goggles or a full-face shield. | Boronic acid dust can cause serious eye irritation.[13][16] Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Inspect for integrity before use. | Prevents direct skin contact, which can lead to irritation.[13][15] Consider double-gloving for added protection. |
| Body Protection | A fully fastened, long-sleeved lab coat. | Protects skin and personal clothing from contamination by dust or splashes.[14][15] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills.[14] |
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is the strict segregation of waste streams.[5] Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain.[14][16][17][18]
Step 1: Waste Characterization and Segregation
All waste containing this compound must be classified as hazardous chemical waste . It is imperative to maintain separate waste streams for solids and liquids to prevent unintended reactions and to comply with disposal facility requirements.[4][16]
-
Incompatible Materials: Avoid mixing boronic acid waste with strong oxidizing agents, strong acids, or strong bases to prevent potentially dangerous reactions.[17][19]
Step 2: Solid Waste Collection
This stream includes residual solid compound, contaminated weighing paper, gloves, bench paper, and any other contaminated disposable labware.
-
Designate a Container: Use a durable, sealable wide-mouth container (e.g., a polyethylene pail or jar) designated exclusively for solid boronic acid waste.[16][17]
-
Labeling: The container must be clearly and indelibly labeled before the first item of waste is added. The label must include:
-
Collection: Carefully place contaminated solids into the designated container. Minimize the generation of dust during transfer.[13]
-
Closure: Keep the container securely sealed at all times except when actively adding waste.[4][17] This is a common EPA violation and a critical safety measure to prevent spills and exposure.[4]
Step 3: Liquid Waste Collection
This stream includes any solutions containing the compound, such as reaction mixtures or solvent rinses from container decontamination.
-
Designate a Container: Use a compatible, shatter-resistant, and sealable container (e.g., a plastic-coated glass bottle or a polyethylene carboy) designated for halogenated organic liquid waste.
-
Labeling: As with solid waste, the container must be pre-labeled with "HAZARDOUS WASTE ," the full chemical name, and associated hazards.
-
Collection: Using a funnel, carefully pour liquid waste into the container.[15][20]
-
Closure: Securely cap the container immediately after adding waste.[4]
Step 4: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[11]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[16]
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste in your designated container.[11][16] Depending on your institution's specific policies, subsequent rinses may also need to be collected.[16]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original manufacturer's label.[16] The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.
Step 5: Temporary Storage and Final Disposal
-
Storage: Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[4][15][17] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange Pickup: Follow your institution's specific procedures to arrange for waste pickup. This is typically handled by the EHS department or a licensed hazardous waste disposal contractor.[5][15][17] Provide them with an accurate description of the waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert & Secure: Alert personnel in the immediate area and restrict access.[15]
-
Assess & Equip: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment (Solid Spill): Gently sweep or shovel the spilled solid material into a designated hazardous waste container.[13] Avoid actions that create dust, such as dry sweeping. A wet paper towel can be used to gently wipe up the final residue.
-
Containment (Liquid Spill): Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[15]
-
Collection: Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in the sealed, labeled solid hazardous waste container.[15]
-
Decontamination: Clean the spill surface with soap and water. All cleaning materials must also be disposed of as hazardous waste.[15]
-
Reporting: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the spill's size.[15]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management of waste streams associated with this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a defining characteristic of a safe and professional laboratory environment. By treating this compound as hazardous, meticulously segregating waste streams, ensuring proper labeling, and adhering to the protocols established by your institution, you contribute to a culture of safety and environmental stewardship. When in doubt, always consult your Chemical Hygiene Plan and contact your EHS department for guidance.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pfw.edu [pfw.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. osha.gov [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. safetypartnersinc.com [safetypartnersinc.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. synquestlabs.com [synquestlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. laballey.com [laballey.com]
- 19. p2infohouse.org [p2infohouse.org]
- 20. youtube.com [youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
